3,3',5,5'-Tetrabromo-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-(3,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJXZYWFJAXIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075108 | |
| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16400-50-3 | |
| Record name | 3,3',5,5'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-Tetrabromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS: 16400-50-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS number: 16400-50-3), a halogenated aromatic compound. This document details its physicochemical properties, synthesis, and safety and handling protocols. A significant focus is placed on its recently identified biological activity, specifically its role in mediating immunotoxicity through the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols for its synthesis, relevant toxicological assays using a zebrafish model, and analytical methods for its detection are provided. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and pharmacology, as well as for professionals in drug development exploring the use of halogenated biphenyls as synthetic intermediates.
Chemical and Physical Properties
This compound is a polybrominated biphenyl (PBB) characterized by the symmetrical substitution of four bromine atoms on the biphenyl backbone.[1] This high degree of bromination significantly influences its physical and chemical properties. The compound typically appears as an off-white to yellow powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16400-50-3 | [1][2] |
| Molecular Formula | C₁₂H₆Br₄ | [1][2] |
| Molecular Weight | 469.79 g/mol | [1][2] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 185-190 °C | [2] |
| Boiling Point | 401.8 °C at 760 mmHg | [1] |
| Density | 2.14 g/cm³ | [1] |
| Vapor Pressure | 2.67E-06 mmHg at 25°C | [1] |
| Flash Point | 190.7 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane |
Synthesis
The synthesis of this compound is typically achieved through the bromination of a biphenyl precursor. A common laboratory-scale synthesis involves the coupling of 1,3,5-tribromobenzene.
Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene
This protocol is adapted from a described synthetic route.
Materials:
-
1,3,5-tribromobenzene
-
n-Butyllithium (n-BuLi) in hexane
-
Copper(II) chloride (CuCl₂)
-
Anhydrous diethyl ether
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,3,5-tribromobenzene in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexane to the cooled solution while stirring. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for one hour.
-
Add copper(II) chloride to the reaction mixture at -78 °C and continue stirring for an additional five hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by carefully adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
dot
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Recent studies have elucidated the immunotoxic effects of this compound, identifying a specific molecular pathway through which it exerts its toxicity.
Immunotoxicity via the TLR4/NF-κB Signaling Pathway
Research using a zebrafish (Danio rerio) model has demonstrated that this compound and its hydroxylated metabolite can induce immunotoxicity and inhibit embryonic development. The underlying mechanism involves the activation of the Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This activation leads to an inflammatory response, characterized by the upregulation of inflammatory cytokines and chemokines, and the induction of oxidative stress.
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References
physicochemical properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
An In-depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS RN: 16400-50-3), a member of the polybrominated biphenyl (PBB) class of compounds, is a significant molecule in various scientific and industrial domains.[1] Its structure, characterized by a biphenyl core symmetrically substituted with four bromine atoms, imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis.[2][3] This compound serves as a building block in the creation of complex halogenated molecules, finding applications in the synthesis of fine chemicals, pharmaceutical intermediates, and flame retardants.[2] Understanding its core physicochemical properties is paramount for its effective and safe utilization in research and development.
This technical guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and logical workflows for these procedures.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₄ | [1][4] |
| Molecular Weight | 469.79 g/mol | [1][4] |
| Appearance | Off-white to yellow powder or dark gray solid | [2] |
| Melting Point | 185-190 °C | |
| Boiling Point | 401.8 °C at 760 mmHg | [2] |
| Density | 2.140 ± 0.06 g/cm³ | [2] |
| LogP (XLogP3) | 6.3 | [1][4] |
| Vapor Pressure | 2.67 x 10⁻⁶ mmHg at 25°C | [2] |
| Flash Point | 190.7 °C | [2] |
| Refractive Index | 1.666 | [2] |
| Solubility | Sparingly soluble in water; soluble in non-polar organic solvents like benzene, toluene, and hexane.[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures for organic compounds and can be specifically applied to this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) indicates a high degree of purity. A broad melting range suggests the presence of impurities.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Mineral oil or silicone oil
Procedure:
-
Sample Preparation: A small amount of the compound is placed in the fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. This creates a convection current in the oil, ensuring even heat distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipettes
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, acetone, hexane, toluene)
Procedure:
-
Sample Addition: Approximately 20-30 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The test tube is agitated vigorously (e.g., by flicking, using a vortex mixer, or shaking) for 1-2 minutes.
-
Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent. If a significant amount of solid remains, it is "sparingly soluble" or "insoluble."
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a solubility profile.
Biological Considerations
While this guide focuses on physicochemical properties, it is noteworthy that this compound, as a polybrominated compound, warrants careful handling and toxicological assessment. Some studies suggest that related compounds may interfere with hormone signaling pathways and induce oxidative stress.[4] Therefore, appropriate safety precautions should be observed during its handling and use in experimental settings.
References
An In-Depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl: Molecular Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a member of the polybrominated biphenyl (PBB) family. This document details the compound's molecular structure, weight, and other key physicochemical parameters. Furthermore, it outlines established synthetic methodologies, specifically the Ullmann and Suzuki coupling reactions, and standard characterization techniques. A significant focus is placed on its biological activity, with a detailed examination of its interaction with the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, a critical mediator of inflammatory and immune responses.
Molecular Structure and Physicochemical Properties
This compound is a symmetrical aromatic compound characterized by a biphenyl core with bromine atoms substituted at the 3, 3', 5, and 5' positions. This substitution pattern significantly influences its molecular weight and overall properties.
Molecular Structure
The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. Each ring is substituted with two bromine atoms in a meta- and para-like arrangement relative to the biphenyl linkage.
Molecular Weight and Formula
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₆Br₄ |
| Molecular Weight | 469.79 g/mol [1] |
| CAS Number | 16400-50-3 |
| Appearance | Off-white to yellow powder |
| Melting Point | 185-190 °C |
| Boiling Point | 401.8 °C at 760 mmHg |
| Density | 2.14 g/cm³ |
| SMILES | Brc1cc(Br)cc(c1)-c2cc(Br)cc(Br)c2 |
| InChI | 1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H |
Synthesis and Characterization
The synthesis of this compound is typically achieved through cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic chemistry. The Ullmann and Suzuki-Miyaura coupling reactions are two prominent and effective strategies.
Experimental Protocol: Ullmann Coupling Synthesis
The Ullmann reaction provides a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides.
Materials:
-
1,3,5-tribromobenzene
-
Copper powder (activated)
-
Dimethylformamide (DMF), anhydrous
-
Sand bath or high-temperature heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,3,5-tribromobenzene and a stoichiometric excess of activated copper powder.
-
Add anhydrous DMF to the flask to serve as the solvent.
-
Under a nitrogen atmosphere, heat the reaction mixture to a high temperature (typically >200°C) using a sand bath or heating mantle.
-
Maintain vigorous stirring and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper and copper salts.
-
The filtrate is then subjected to extraction with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield pure this compound.
Experimental Protocol: Suzuki-Miyaura Coupling Synthesis
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.
Materials:
-
1,3-dibromo-5-iodobenzene
-
(3,5-dibromophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add (3,5-dibromophenyl)boronic acid, 1,3-dibromo-5-iodobenzene, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with an organic solvent and wash the organic phase with water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Polybrominated biphenyls, including this compound (also referred to as BB-80 in some toxicological studies), are known to exert various biological effects. Recent studies have elucidated the involvement of specific signaling pathways in mediating the toxicity of these compounds.
Interaction with the TLR4/NF-κB Signaling Pathway
Research has demonstrated that this compound can induce immunotoxicity and developmental toxicity by activating the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[2] This pathway is a cornerstone of the innate immune system and plays a crucial role in inflammation.
Activation of TLR4 by BB-80 initiates a downstream signaling cascade involving adaptor proteins such as MyD88. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and other mediators of the inflammatory response.
References
Technical Guide on the Solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in organic solvents. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility information for this specific polybrominated biphenyl (PBB) congener. This document summarizes the limited available data and provides a detailed, generalized experimental protocol based on the well-established shake-flask method to enable researchers to determine the thermodynamic solubility of this compound in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including toxicological studies, environmental fate and transport modeling, and the development of analytical methods.
Introduction
This compound (PBB-80) is a member of the polybrominated biphenyls (PBBs) class of compounds. PBBs are synthetic brominated hydrocarbons that have been used as flame retardants in various consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation and toxicity, understanding their physicochemical properties, such as solubility, is of paramount importance for assessing their environmental impact and developing remediation strategies.
The solubility of a compound in organic solvents is a fundamental parameter that influences its behavior in chemical processes, analytical procedures, and biological systems. For instance, in toxicological research, solubility data is essential for preparing dosing solutions and understanding the bioavailability of the compound. In analytical chemistry, it informs the selection of appropriate extraction and chromatography solvents.
Despite the importance of this data, a thorough search of scientific literature and chemical databases indicates a scarcity of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this knowledge gap by providing a framework for the systematic determination of its solubility.
Quantitative Solubility Data
The search for quantitative solubility data for this compound yielded limited results. The primary available data point comes from a certified reference material. While qualitative statements regarding the solubility of other PBBs in certain solvents exist, these are not specific to the 3,3',5,5'-tetrabromo congener. For instance, other polybrominated biphenyls have been noted to be soluble in solvents like acetone and benzene.
A summary of the available quantitative data is presented in Table 1.
Table 1: Quantitative Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility |
| Isooctane | Not Specified | 35 µg/mL[1] |
Experimental Protocol for Determining Thermodynamic Solubility
Given the lack of comprehensive data, researchers will likely need to determine the solubility of this compound experimentally. The following is a detailed protocol for the shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE-lined septa
-
Analytical balance
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure
-
Preparation of the Solid: Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is reached between the dissolved and undissolved compound.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute has reached a plateau.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials at a moderate speed is recommended.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide highlights the significant gap in the publicly available quantitative solubility data for this compound in organic solvents. To empower researchers in the fields of environmental science, toxicology, and analytical chemistry, a detailed experimental protocol for determining the thermodynamic solubility using the shake-flask method has been provided. The systematic generation of such data is crucial for a more comprehensive understanding of the environmental fate and toxicological profile of this persistent organic pollutant. The provided workflow and protocol offer a standardized approach to generating reliable and reproducible solubility data.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS RN: 16400-50-3), a brominated aromatic compound. This document is intended to serve as a resource for professionals in research and development who require accurate physicochemical data and standardized experimental protocols.
Introduction
This compound is a polybrominated biphenyl (PBB) with the molecular formula C₁₂H₆Br₄.[1][2] Due to its structure, featuring four bromine atoms on the biphenyl backbone, it possesses distinct physical and chemical properties. It is often utilized as an intermediate in organic synthesis, particularly for creating complex halogenated molecules. In the pharmaceutical industry, it serves as a building block for active pharmaceutical ingredients (APIs) that require brominated aromatic structures. The compound's high bromine content also lends it flame-retardant properties, leading to its use in the synthesis of materials for electronics and plastics.[3]
The production of this compound typically involves the controlled bromination of a biphenyl backbone, a process requiring precise reaction conditions to ensure the correct placement and yield of bromine atoms.[1][3]
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various chemical processes. The data available from chemical suppliers and scientific databases show some variation, which is common for such compounds. The reported values are summarized below.
| Property | Value | Source |
| Melting Point | 185-190 °C | Alfa Chemistry[2], Sigma-Aldrich[4] |
| Boiling Point | 401.8 °C (at 760 mmHg) | Alfa Chemistry[2] |
| Molecular Weight | 469.79 g/mol | Sigma-Aldrich[4] |
| Molecular Formula | C₁₂H₆Br₄ | Sigma-Aldrich[4] |
| Appearance | Off-white to yellow powder / Dark gray solid | Alfa Chemistry[2] |
| Density | 2.140 ± 0.06 g/cm³ | Alfa Chemistry[2] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. The following are detailed, standardized methodologies for these determinations.
1. Melting Point Determination (Capillary Method)
This method is the most common for determining the melting point of a solid organic compound.
-
Apparatus:
-
Procedure:
-
Sample Preparation: A small amount of the this compound powder is finely ground, if necessary, to ensure uniform packing. The open end of a glass capillary tube is pushed into the powder.[7]
-
Packing the Sample: The capillary tube is tapped gently on a hard surface, or the sample is vibrated down to the sealed end, to create a tightly packed column of 2-3 mm in height.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.[6]
-
Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[6] For a pure compound, this range should be narrow.
-
2. Boiling Point Determination (Micro-Reflux Method)
For determining the boiling point of a liquid, especially with small sample sizes, the micro-reflux method using a Thiele tube or a similar apparatus is effective.[8][9]
-
Apparatus:
-
Procedure:
-
Sample Preparation: A few milliliters of the liquid compound are placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the liquid in the test tube.[8][10]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube's oil bath.[10]
-
Heating: The side arm of the Thiele tube is heated gently and slowly.[10] Convection currents will ensure the oil maintains a uniform temperature.[10]
-
Observation: As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[8]
-
Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] This occurs when the vapor pressure of the compound equals the atmospheric pressure. It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[11]
-
Workflow Visualization
The following diagram illustrates a logical workflow for the characterization and quality control of a synthesized chemical compound like this compound, focusing on the determination of its physical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. innospk.com [innospk.com]
- 4. 3,3 ,5,5 -Tetrabromo-1,1 -biphenyl 16400-50-3 [sigmaaldrich.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
In-Depth Technical Guide: Thermal Decomposition Products of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a specific congener of polybrominated biphenyls (PBBs). PBBs are a class of brominated flame retardants that have been subject to scrutiny due to their environmental persistence and potential for forming toxic byproducts upon thermal degradation. This document details the known decomposition products, the pathways of their formation, and the experimental methodologies used for their characterization. A key focus is the presentation of available data in a structured format to facilitate understanding and further research in this area.
Introduction
This compound (PBB-80) is a member of the polybrominated biphenyl (PBB) family, which consists of 209 different congeners. These compounds were historically used as flame retardants in a variety of consumer and industrial products. The thermal stability of PBBs is a double-edged sword; while it makes them effective flame retardants, it also means that specific conditions, such as those found in fires or industrial incineration, are required for their breakdown. The decomposition of PBBs is of significant interest due to the potential for the formation of hazardous substances, including lesser brominated biphenyls and, under certain conditions, polybrominated dibenzofurans (PBDFs). Understanding the thermal decomposition pathways and the resulting products is crucial for assessing the environmental and health risks associated with PBB-containing materials and for developing effective remediation and disposal strategies.
Thermal Decomposition Pathways
The thermal decomposition of PBBs, including this compound, is primarily driven by high temperatures, typically in the range of 600-900°C. The specific products formed are highly dependent on the reaction conditions, particularly the presence or absence of oxygen.
2.1. Pyrolysis (Inert Atmosphere)
In the absence of oxygen, the primary thermal decomposition pathway for PBBs is reductive debromination . This process involves the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of biphenyls with fewer bromine atoms. For this compound, this would result in a mixture of tri-, di-, and mono-brominated biphenyls, as well as unsubstituted biphenyl. The released bromine atoms can then form bromobenzenes. Investigations into the pyrolysis of commercial PBB mixtures, such as Firemaster BP-6, have confirmed the formation of bromobenzenes and lower brominated biphenyls.[1]
2.2. Combustion (Oxidative Atmosphere)
In the presence of oxygen, the thermal decomposition of PBBs becomes more complex. While debromination still occurs, the conditions also favor the formation of oxygenated products. A significant concern is the formation of polybrominated dibenzofurans (PBDFs) . The mechanism is believed to involve the formation of a phenoxy radical from the PBB molecule, followed by intramolecular cyclization. Pyrolysis of commercial hexabromobiphenyl in the presence of oxygen has been shown to yield di- to heptabromodibenzofurans.[1]
Logical Relationship of Decomposition Pathways
Caption: Decomposition pathways of this compound.
Thermal Decomposition Products: Quantitative Data
While qualitative information on the thermal decomposition of PBBs is available, specific quantitative data for this compound is scarce in the published literature. The following table summarizes the general types of products expected based on studies of commercial PBB mixtures and related brominated flame retardants. The relative amounts of these products are highly dependent on the specific experimental conditions.
| Product Category | Specific Compounds (Examples) | Typical Formation Conditions | Reference |
| Lower Brominated Biphenyls | Tri-bromobiphenyls, Di-bromobiphenyls, Mono-bromobiphenyl, Biphenyl | Pyrolysis (600-900°C, inert atmosphere) | [1] |
| Brominated Benzenes | Bromobenzene, Dibromobenzene, etc. | Pyrolysis (600-900°C, inert atmosphere) | [1] |
| Polybrominated Dibenzofurans | Di- to Hepta-bromodibenzofurans | Combustion (700-900°C, presence of oxygen) | [1] |
| Gaseous Products | Carbon monoxide, Carbon dioxide, Hydrogen bromide | Combustion |
Disclaimer: The quantitative distribution of these products for the specific congener this compound is not well-documented in publicly available literature. The information provided is based on the general behavior of PBBs.
Experimental Protocols
The analysis of thermal decomposition products of PBBs typically involves a combination of a controlled pyrolysis or combustion system coupled with a highly sensitive analytical technique for separation and identification of the products.
4.1. Experimental Workflow: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is the most common and powerful technique for studying the thermal decomposition of non-volatile compounds like PBBs.
Caption: Experimental workflow for Py-GC/MS analysis.
4.2. Detailed Methodologies
4.2.1. Sample Preparation
-
A small, accurately weighed amount of solid this compound (typically in the microgram to milligram range) is placed into a sample holder (e.g., a quartz tube or a deactivated stainless steel cup).
-
No extensive sample preparation is usually required for the pure compound.
4.2.2. Pyrolysis System
-
Apparatus: A micro-furnace pyrolyzer is directly coupled to the injector of a gas chromatograph. A fixed-bed reactor is a common configuration.
-
Temperature Program: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600-900°C). The heating rate can be controlled.
-
Atmosphere: A continuous flow of an inert gas, such as helium or nitrogen, is maintained through the pyrolyzer to ensure an oxygen-free environment for pyrolysis studies. For combustion studies, a controlled flow of air or an oxygen/inert gas mixture is used.
4.2.3. Gas Chromatography (GC)
-
Injector: The volatile decomposition products are swept from the pyrolyzer directly into the GC injector, which is maintained at a high temperature (e.g., 300°C) to prevent condensation.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is used to separate the complex mixture of decomposition products.
-
Oven Program: A temperature-programmed oven is used to elute the separated compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).
4.2.4. Mass Spectrometry (MS)
-
Ionization: Electron ionization (EI) is commonly used to generate characteristic mass spectra of the eluted compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Identification: The identification of the decomposition products is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST/Wiley library) and by analyzing their fragmentation patterns.
Signaling Pathways and Logical Relationships
The term "signaling pathways" is more relevant to biological systems. In the context of thermal decomposition, we can visualize the logical progression of product formation.
Logical Progression of Debromination
Caption: Stepwise debromination of tetrabromobiphenyl.
Conclusion
The thermal decomposition of this compound primarily proceeds through debromination to form a series of lower brominated biphenyls and bromobenzenes under pyrolytic conditions. In the presence of oxygen, there is a significant potential for the formation of toxic polybrominated dibenzofurans. While the general pathways are understood, there is a notable lack of specific quantitative data for this particular PBB congener in the scientific literature. Further research employing rigorous analytical techniques such as Py-GC/MS is necessary to fully characterize the product distribution under various thermal stress conditions. This knowledge is essential for accurate risk assessment and the development of safe disposal and remediation technologies for materials containing this and other PBBs.
References
Historical Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods for 3,3',5,5'-tetrabromo-1,1'-biphenyl, a symmetrically substituted polyhalogenated biphenyl. The document provides a detailed overview of plausible historical synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound belongs to the class of polybrominated biphenyls (PBBs), a group of compounds that have been utilized as flame retardants. The specific substitution pattern of this molecule makes its synthesis a topic of interest in the study of aromatic chemistry and coupling reactions. Historically, the formation of the biphenyl core has been achieved through various methods, primarily relying on classical coupling reactions. This guide will focus on two prominent historical methods: the Ullmann reaction and the Gomberg-Bachmann reaction.
Core Synthesis Methodologies
The historical synthesis of this compound can be primarily approached through two classical named reactions that were instrumental in the formation of aryl-aryl bonds before the advent of modern cross-coupling chemistry.
The Ullmann Reaction
The Ullmann reaction, discovered by Fritz Ullmann in the early 20th century, is a cornerstone of classical biaryl synthesis. The reaction involves the copper-promoted coupling of two aryl halide molecules. For the synthesis of a symmetrical biphenyl like this compound, the self-coupling of a 1,3,5-tri-substituted benzene derivative is a logical and historically relevant approach.
This protocol is based on the principles of the classical Ullmann reaction and is a plausible historical method for the synthesis of this compound.
Reaction Scheme:
Materials:
-
1,3-Dibromo-5-iodobenzene
-
Copper bronze (activated)
-
Sand (optional, as a heat transfer medium)
Procedure:
-
Activation of Copper Bronze: The copper bronze is activated by washing with a dilute solution of iodine in acetone, followed by washing with hydrochloric acid and then acetone to remove any surface oxides. The activated copper is then dried under vacuum.
-
Reaction Setup: In a dry, heavy-walled glass tube or a small flask equipped with a reflux condenser, 1,3-dibromo-5-iodobenzene and an excess of activated copper bronze are intimately mixed. For high-temperature reactions, the flask can be partially filled with sand to ensure even heat distribution.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250 °C. The reaction is maintained at this temperature for several hours. The progress of the reaction can be monitored by the change in color of the reaction mixture.
-
Work-up and Purification: After cooling, the solid reaction mass is extracted with a suitable organic solvent, such as toluene or xylene. The copper and copper salts are removed by filtration. The filtrate is then washed with a dilute acid solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,3-Dibromo-5-iodobenzene |
| Promoter | Activated Copper Bronze |
| Temperature | 200-250 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 40-60% |
| Purification | Recrystallization |
The Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction, developed in the 1920s, provides another classical route to biaryl compounds. This reaction involves the base-promoted coupling of an aryl diazonium salt with an aromatic compound. For the synthesis of this compound, a plausible approach involves the diazotization of 3,5-dibromoaniline and its subsequent reaction with 1,3,5-tribromobenzene.
This protocol outlines a plausible historical synthesis based on the principles of the Gomberg-Bachmann reaction.
Reaction Scheme:
Materials:
-
3,5-Dibromoaniline
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
1,3,5-Tribromobenzene
-
Sodium hydroxide
-
An organic solvent (e.g., benzene or toluene)
Procedure:
-
Diazotization: 3,5-Dibromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A cold aqueous solution of sodium nitrite is then added dropwise with stirring, maintaining the temperature below 5 °C. The completion of the diazotization is checked with starch-iodide paper.
-
Coupling Reaction: In a separate flask, 1,3,5-tribromobenzene is dissolved in an organic solvent. A solution of sodium hydroxide is added, and the mixture is vigorously stirred to create an emulsion. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture.
-
Reaction Conditions: The reaction is typically carried out at a low temperature initially (0-10 °C) and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to allow for the evolution of nitrogen gas to cease.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value |
| Starting Materials | 3,5-Dibromoaniline, 1,3,5-Tribromobenzene |
| Reagents | Sodium Nitrite, HCl, NaOH |
| Temperature | 0-25 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 20-40% |
| Purification | Column Chromatography/Recrystallization |
Logical Workflow for Synthesis Selection
The choice between these historical methods would have depended on the availability of starting materials and the desired scale of the synthesis.
Conclusion
The historical synthesis of this compound likely relied on robust and well-established, albeit often low-yielding, methodologies such as the Ullmann and Gomberg-Bachmann reactions. These methods, while largely superseded by more efficient modern catalytic cross-coupling reactions, represent foundational techniques in the art of organic synthesis. Understanding these historical approaches provides valuable context for the evolution of synthetic chemistry and can still offer insights into the construction of complex aromatic molecules. This guide provides a framework for comprehending and potentially replicating these classical transformations for academic or research purposes.
An In-depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a halogenated aromatic compound with applications in organic synthesis and materials science. This document details the key physicochemical properties of the molecule and presents a representative synthetic protocol for its preparation based on established chemical principles. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound, identified by the CAS number 16400-50-3, is a polybrominated biphenyl derivative.[1] Its structure, featuring a biphenyl core with bromine atoms at the 3, 3', 5, and 5' positions, imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex molecules.[2] This guide focuses on the fundamental aspects of this compound, including its synthesis and key data.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₄ | [1] |
| Molecular Weight | 469.79 g/mol | [1] |
| CAS Number | 16400-50-3 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 185-190 °C | [3] |
| Boiling Point | 401.8 °C at 760 mmHg | |
| Density | 2.14 g/cm³ |
First Reported Synthesis and Discovery
While the initial discovery of this compound is not prominently documented in readily available literature, its synthesis can be achieved through established methods of biphenyl formation. The Ullmann reaction, a classic method for the synthesis of symmetrical biaryls, provides a logical and effective route.[4][5][6] This reaction, first reported by Fritz Ullmann in 1901, involves the copper-promoted coupling of two aryl halide molecules.[6] Given the substitution pattern of the target molecule, a plausible precursor for its synthesis via the Ullmann reaction is 1,3,5-tribromobenzene.
Experimental Protocol: Ullmann Coupling for the Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Ullmann reaction.
Reaction Scheme:
Materials:
-
1,3,5-Tribromobenzene
-
Activated Copper powder
-
High-boiling point solvent (e.g., Dimethylformamide - DMF, or sand for solvent-free conditions)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add 1,3,5-tribromobenzene and a stoichiometric excess of activated copper powder.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250°C. The reaction can be carried out in a high-boiling point solvent like DMF or neat (solvent-free) by heating in a sand bath. The mixture is stirred vigorously under an inert atmosphere for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature. The solid is then treated with a suitable solvent (e.g., toluene or dichloromethane) and filtered to remove the copper and copper salts. The filtrate is then washed with dilute acid (e.g., 1M HCl) followed by water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield this compound as a solid.
Expected Characterization:
The purified product can be characterized by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Ullmann coupling reaction.
References
The Environmental Fate and Persistence of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl, also known as PBB-77, is a specific congener of the polybrominated biphenyls (PBBs) class of compounds. PBBs are synthetic chemicals that were historically used as flame retardants in a variety of consumer and industrial products. Due to their chemical stability and resistance to degradation, PBBs, including PBB-77, have become persistent organic pollutants (POPs) of significant environmental concern. Their lipophilic nature facilitates their accumulation in fatty tissues of living organisms, leading to biomagnification through the food chain. This technical guide provides a comprehensive overview of the environmental fate and persistence of PBB-77, including its physicochemical properties, degradation pathways, and bioaccumulation potential, supported by detailed experimental methodologies and visual representations of key processes.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₄ | [1] |
| Molecular Weight | 469.79 g/mol | [1] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 185-190 °C | |
| Boiling Point | 401.8 °C at 760 mmHg | [1] |
| Vapor Pressure | 2.67 x 10⁻⁶ mmHg at 25°C | [1] |
| Log K_ow (Octanol-Water Partition Coefficient) | 6.39 | [2] |
| Water Solubility | Data not available | |
| Soil Organic Carbon-Water Partitioning Coefficient (Log K_oc) | Estimated to be high due to high Log K_ow |
Note: Specific experimental data for water solubility and K_oc for PBB-77 are limited. However, its high Log K_ow value suggests very low water solubility and strong adsorption to soil organic matter.
Environmental Fate and Persistence
The persistence of PBB-77 in the environment is a result of its resistance to various degradation processes. This section details the known information regarding its transformation in different environmental compartments.
Photodegradation
Photodegradation, or the breakdown of chemicals by light, is a potential environmental fate pathway for PBBs. The primary mechanism of photodegradation for polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, is reductive debromination, involving the successive loss of bromine atoms.[3] This process can lead to the formation of lower brominated, and potentially more mobile, congeners. Intramolecular cyclization to form polybrominated dibenzofurans has also been observed.[3]
A general protocol for assessing the photodegradation of PBB-77 in an aqueous environment can be adapted from studies on similar compounds.[3][4][5][6]
-
Preparation of Test Solutions: A stock solution of PBB-77 is prepared in a suitable organic solvent (e.g., acetone) and spiked into purified water to achieve the desired test concentration. The use of photosensitizers like riboflavin can be included to simulate natural water conditions.[7]
-
Irradiation: The test solutions are placed in quartz tubes or a photoreactor and exposed to a light source that mimics natural sunlight (e.g., a xenon lamp or a mercury lamp with appropriate filters).[6] Control samples are kept in the dark to account for any abiotic degradation not induced by light.
-
Sampling: Aliquots of the test and control solutions are collected at predetermined time intervals.
-
Sample Analysis: The concentration of PBB-77 and its potential photoproducts in the samples is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of PBB-77 against time. The formation and decline of degradation products are also monitored to elucidate the degradation pathway.
Biodegradation
Biodegradation involves the breakdown of organic compounds by microorganisms. PBBs are generally resistant to aerobic biodegradation, but some microbial degradation has been observed, particularly under anaerobic conditions. Studies on the structurally similar 3,3',4,4'-tetrachlorobiphenyl (PCB-77) have shown that certain bacterial strains, such as Pseudomonas aeruginosa, can degrade it.[8][9][10][11] The degradation efficiency can be influenced by the presence of co-substrates and inducers.[9][10]
A typical experimental setup to evaluate the biodegradation of PBB-77 in soil or sediment slurries is described below.[8][9][10][11]
-
Microcosm Setup: Microcosms are prepared using soil or sediment samples from a relevant environment. The samples are spiked with a known concentration of PBB-77.
-
Incubation Conditions: Separate sets of microcosms are incubated under aerobic and anaerobic conditions. Anaerobic conditions can be established by purging the headspace with an inert gas like nitrogen. The microcosms are incubated at a constant temperature in the dark.
-
Sampling: Sub-samples of the soil/sediment slurry are collected at various time points over an extended period.
-
Extraction and Analysis: PBB-77 and its potential metabolites are extracted from the samples using appropriate solvents and analyzed by GC-MS or a similar analytical technique.
-
Data Analysis: The disappearance of the parent compound and the appearance of metabolites are monitored over time to determine the biodegradation rate and pathway.
Bioaccumulation and Bioconcentration
Due to its high lipophilicity (indicated by a high Log K_ow), PBB-77 has a strong tendency to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF) is a key parameter used to quantify this potential.
The OECD 305 guideline describes a flow-through fish test to determine the BCF of a chemical.[12][13]
-
Test Organisms: A suitable fish species, such as rainbow trout or fathead minnow, is selected.
-
Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of PBB-77 in a flow-through system for a defined period (e.g., 28 days). The concentration of PBB-77 in the water is monitored regularly.
-
Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, flowing water and held for a depuration period.
-
Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.
-
Analysis: The concentration of PBB-77 in the fish tissue (whole body or specific organs) and water is determined.
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of PBB-77 in the fish at steady-state to the concentration in the water.
Signaling Pathways and Mechanisms of Toxicity
PBBs, including PBB-77, are known to exert toxic effects through various mechanisms, including endocrine disruption and the induction of oxidative stress.
Endocrine Disruption
PBBs can interfere with the endocrine system, particularly thyroid hormone regulation.[14] The structural similarity of some PBB metabolites to thyroid hormones allows them to bind to thyroid hormone receptors and transport proteins, potentially disrupting normal thyroid function.[14]
Oxidative Stress
Exposure to PBB-77 has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[15] This can lead to cellular damage and has been implicated in the tumor-promoting activities of some PCBs.[15]
Visualizations
Experimental Workflow for Environmental Fate Assessment
Caption: A generalized workflow for assessing the environmental fate of PBB-77.
PBB-77 Induced Oxidative Stress Signaling Pathway
Caption: A simplified diagram of PBB-77 inducing oxidative stress.[15][16]
Conclusion
This compound is a persistent and bioaccumulative compound. Its resistance to degradation, coupled with its lipophilic nature, contributes to its long-term presence in the environment and accumulation in biota. While data on this specific congener is somewhat limited, studies on structurally similar PBBs and PCBs provide valuable insights into its likely environmental behavior. Further research is warranted to fully elucidate the degradation pathways and to determine key quantitative parameters such as water solubility and bioconcentration factors for PBB-77. Understanding the environmental fate of this and other PBB congeners is crucial for assessing their ecological risks and for developing strategies for the remediation of contaminated sites.
References
- 1. innospk.com [innospk.com]
- 2. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation of bisphenol A and related compounds under natural-like conditions in the presence of riboflavin: kinetics, mechanism and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROLE OF OXIDATIVE STRESS IN THE PROMOTING ACTIVITIES OF PCBS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Toxicological Profile of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (BB-80)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl (also known as PBB-80) is a member of the polybrominated biphenyl (PBB) class of compounds. PBBs are recognized as persistent environmental pollutants due to their chemical stability and lipophilic nature, which leads to bioaccumulation in organisms.[1] Historically used as flame retardants, their production has been largely phased out due to concerns about their toxicity. This technical guide provides a comprehensive overview of the current toxicological data available for this compound, focusing on key toxicological endpoints, underlying mechanisms, and experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16400-50-3 |
| Molecular Formula | C₁₂H₆Br₄ |
| Molecular Weight | 469.79 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 185-190 °C |
Toxicological Data
Current toxicological data for this compound is primarily derived from in vivo studies using zebrafish and in vitro assays. Data from mammalian studies on this specific congener is limited; however, information from related PBBs provides some insight into its potential toxicity.
Acute, Subchronic, and Chronic Toxicity
Developmental and Immunotoxicity in Zebrafish
A key study investigated the developmental and immunotoxic effects of this compound (BB-80) and its hydroxylated metabolite (OH-BB-80) in zebrafish (Danio rerio) embryos and larvae.[1][3]
Developmental Toxicity:
Exposure to BB-80 and OH-BB-80 resulted in developmental toxicity, as summarized in the table below.
| Endpoint | Concentration | Observation |
| Hatching Rate | 10 µg/L | Inhibition of larval hatching |
| Survival Rate | 10 µg/L | Negative changes in survival |
| Malformation Rate | 1, 3, 10 µg/L | Dose-dependent increase in malformations |
| Heart Rate | 10 µg/L | Negative changes in heart rate |
| Swim Bladder Development | 10 µg/L | Negative changes in swim bladder status |
Immunotoxicity:
BB-80 and its metabolite were found to be immunotoxic, inducing oxidative stress and inflammation.
| Endpoint | Concentration | Observation |
| Reactive Oxygen Species (ROS) | 10 µg/L | Significantly up-regulated |
| Reactive Nitrogen Species (RNS) | 10 µg/L | Significantly up-regulated |
| Antioxidant Enzyme System | 10 µg/L | Activated |
| Inflammatory Cytokines (mRNA) | 3, 10 µg/L | Significantly increased IL-1β, IL-6, IL-8, and TNF-α |
Carcinogenicity
Specific carcinogenicity studies on this compound are not available. However, the National Toxicology Program (NTP) has conducted studies on commercial PBB mixtures like Firemaster FF-1®.[4] These studies provide some evidence of the carcinogenic potential of PBB mixtures in rats and mice. Studies on other brominated flame retardants, such as tetrabromobisphenol A (TBBPA), have also been conducted by the NTP.[5][6]
Neurotoxicity
The neurotoxic potential of this compound has been investigated in zebrafish larvae.[7] This research suggests that exposure can lead to behavioral effects. However, detailed neurotoxicity data from mammalian studies are currently lacking.
Metabolism and Excretion (ADME)
Specific absorption, distribution, metabolism, and excretion (ADME) studies for this compound are not well-documented in publicly available literature. General studies on PBBs indicate that they are lipophilic and tend to bioaccumulate.[1] Studies on other brominated compounds, like tetrabromobisphenol A, show rapid absorption, metabolism, and excretion, primarily through feces.[8][9]
Signaling Pathways
The primary signaling pathway implicated in the immunotoxicity of this compound is the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[1][3]
TLR4/NF-κB Signaling Pathway
Studies in zebrafish have shown that exposure to BB-80 and its hydroxylated metabolite leads to the upregulation of genes related to the TLR4/NF-κB signaling pathway.[1] Molecular docking studies also suggest that BB-80 and OH-BB-80 can bind to TLR4.[1][10] Activation of this pathway is a key step in the innate immune response and can lead to the production of pro-inflammatory cytokines.
Caption: TLR4/NF-κB signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of toxicological findings.
Zebrafish Developmental and Immunotoxicity Assay
This protocol is adapted from the study by Yuan et al. (2025).[1]
1. Animal Husbandry and Embryo Collection:
-
Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions (28°C, 14:10 light:dark cycle).
-
Embryos are collected after natural spawning and staged according to standard procedures.
2. Exposure Protocol:
-
Healthy, fertilized embryos are selected at 2 hours post-fertilization (hpf).
-
Embryos are exposed to various concentrations of this compound (e.g., 0, 1, 3, and 10 µg/L) in multi-well plates. A solvent control (e.g., DMSO) is also included.[1]
-
The exposure solution is renewed daily.
3. Developmental Toxicity Assessment:
-
Endpoints such as hatching rate, survival rate, malformation rate, heart rate, and swim bladder development are monitored at specific time points (e.g., 24, 48, 72, 96 hpf).[1][11]
4. Immunotoxicity Assessment:
-
Oxidative Stress Markers: At the end of the exposure period, larvae are collected and homogenized. Levels of ROS and RNS, and the activity of antioxidant enzymes are measured using commercially available kits.[1]
-
Gene Expression Analysis: Total RNA is extracted from larvae, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and key components of the TLR4/NF-κB pathway.[1][12]
Caption: Experimental workflow for zebrafish developmental and immunotoxicity assessment.
TLR4/NF-κB Pathway Activation Assay
This protocol provides a general framework for assessing the activation of the TLR4/NF-κB pathway in vitro.
1. Cell Culture and Treatment:
-
A suitable cell line expressing TLR4 (e.g., HEK293-TLR4 or macrophage-like cells) is cultured under standard conditions.
-
Cells are treated with various concentrations of this compound for a specified duration. Positive (e.g., lipopolysaccharide - LPS) and negative (vehicle) controls are included.
2. NF-κB Activation Assessment:
-
Reporter Gene Assay: Cells can be transiently or stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP). NF-κB activation is quantified by measuring the reporter gene activity.
-
Western Blotting: Cell lysates are analyzed by Western blotting to detect the phosphorylation of key signaling proteins (e.g., IKK, IκBα) or the nuclear translocation of NF-κB subunits (p65).
-
Immunofluorescence: Cells are fixed and stained with antibodies against NF-κB subunits to visualize their subcellular localization (cytoplasmic vs. nuclear) using fluorescence microscopy.
3. Cytokine Production Measurement:
-
The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted into the cell culture medium is measured by Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion
The available toxicological data for this compound, primarily from zebrafish studies, indicate a potential for developmental and immunotoxicity, mediated at least in part through the TLR4/NF-κB signaling pathway. However, a significant data gap exists regarding its toxicity profile in mammalian systems, including acute, subchronic, and chronic toxicity, as well as its carcinogenic and neurotoxic potential. Further research is warranted to fully characterize the toxicological properties of this compound and to conduct a comprehensive risk assessment for human health and the environment. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for future investigations in this area.
References
- 1. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Absorption, distribution, metabolism and excretion of intravenously and orally administered tetrabromobisphenol A [2,3-dibromopropyl ether] in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism, excretion and distribution of the flame retardant tetrabromobisphenol-A in conventional and bile-duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,3',5,5'-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotoxicity and Transcriptome Analyses of Zebrafish (Danio rerio) Embryos Exposed to 6:2 FTSA - PMC [pmc.ncbi.nlm.nih.gov]
Immunotoxicity of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the immunotoxicity of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (BB-80). Due to the limited research specifically focused on this congener, this document synthesizes the available data from a key study on BB-80 in a zebrafish model and contextualizes these findings with broader principles of polybrominated biphenyl (PBB) and polychlorinated biphenyl (PCB) immunotoxicity. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the implicated biological pathways to facilitate further investigation into the immunotoxic potential of this compound.
Introduction
Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants that have raised significant environmental and health concerns due to their widespread distribution and bioaccumulative properties. Among these, this compound (BB-80) is a specific congener whose immunotoxic effects are an area of emerging research. The immune system is a sensitive target for many environmental contaminants, and understanding the impact of BB-80 is crucial for assessing its potential risks to human and ecological health. This guide will delve into the known immunotoxic effects of BB-80, with a focus on inflammatory responses and the underlying molecular mechanisms.
Core Immunotoxic Effects of this compound
The primary evidence for the immunotoxicity of BB-80 comes from a study utilizing the zebrafish (Danio rerio) model. This research indicates that BB-80 can induce a significant inflammatory response, characterized by the upregulation of key pro-inflammatory cytokines.
Inflammatory Cytokine Upregulation
Exposure to BB-80 has been shown to significantly increase the mRNA expression levels of several inflammatory cytokines in zebrafish larvae. This suggests that BB-80 can activate immune signaling pathways, leading to a pro-inflammatory state. The key cytokines affected include:
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.
-
Interleukin-8 (IL-8): A chemokine that is a potent chemoattractant and activator of neutrophils.
-
Tumor Necrosis Factor-α (TNF-α): A major inflammatory cytokine involved in systemic inflammation and the acute phase response.
The upregulation of these cytokines indicates that BB-80 exposure can trigger an innate immune response, which, if prolonged or excessive, can lead to tissue damage and other adverse health effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary study on the immunotoxicity of BB-80 in zebrafish.
Table 1: Effect of BB-80 on Inflammatory Cytokine mRNA Expression in Zebrafish Larvae after 21 Days of Exposure
| Cytokine | Concentration of BB-80 | Fold Change in mRNA Expression (vs. Control) | Statistical Significance (p-value) |
| IL-1β | 3 µg/L | Significantly Increased | < 0.01 |
| 10 µg/L | Significantly Increased | < 0.01 | |
| IL-6 | 3 µg/L | Significantly Increased | < 0.01 |
| 10 µg/L | Significantly Increased | < 0.01 | |
| IL-8 | 3 µg/L | Significantly Increased | < 0.05 |
| 10 µg/L | Significantly Increased | < 0.05 | |
| TNF-α | 3 µg/L | Significantly Increased | < 0.05 |
| 10 µg/L | Significantly Increased | < 0.05 |
Data extracted from Zhang et al. (2025). The study also investigated the effects of a hydroxylated metabolite (OH-BB-80), which showed similar or greater effects.
Table 2: Developmental Toxicity of BB-80 in Zebrafish Embryos
| Parameter | Concentration of BB-80 | Observation |
| Hatching Rate | 10 µg/L | 18% decrease at 72 hours post-fertilization (hpf) |
| Malformation Rate | 10 µg/L | Not significantly different from control |
Data extracted from Zhang et al. (2025). It is important to note that the hydroxylated metabolite, OH-BB-80, showed a more potent teratogenic effect.
Experimental Protocols
This section provides a detailed description of the methodologies employed in the key study investigating the immunotoxicity of BB-80.
Zebrafish Maintenance and Exposure
-
Animal Model: Wild-type AB strain zebrafish (Danio rerio) were used.
-
Housing: Adult zebrafish were maintained in a controlled environment with sterile ultrapure water. Mating and spawning were allowed to occur naturally.
-
Embryo Collection: Fertilized eggs were collected for exposure experiments.
-
Exposure Groups:
-
Control group: 0.1% DMSO.
-
BB-80 exposure groups: 1, 3, and 10 µg/L.
-
-
Exposure Duration: 7, 14, and 21 days.
-
Culture Medium: Sterile E3 culture medium containing 0.1% methylene blue, changed every 24 hours.
-
Exposure System: Petri dishes containing 200 mL of the respective BB-80 solution.
Evaluation of Embryonic Developmental Toxicity
-
Experimental Setup: Healthy embryos were placed in petri dishes (100 embryos per dish, 4 replicates per group) with the different concentrations of BB-80.
-
Incubation: Embryos were incubated for up to 72 hours post-fertilization (hpf).
-
Endpoints Measured: The number of hatched larvae and developmental malformations were counted at 24, 48, and 72 hpf to calculate hatching and malformation rates.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from zebrafish larvae.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a QuantStudio 7 Flex Real-Time PCR system.
-
Target Genes: Primers were designed for inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and TLR4/NF-κB pathway-related genes (TLR4, MyD88, NF-κB).
-
Internal Control: β-actin was used as the internal reference gene.
-
Data Analysis: The 2-ΔΔCt method was used to calculate the relative gene expression levels.
Cytokine Protein Level Measurement (ELISA)
-
Sample Preparation: Zebrafish were homogenized in PBS, and the supernatant was collected after centrifugation.
-
ELISA Kits: Fish-specific ELISA kits were used to measure the protein levels of IL-1β, IL-6, and TNF-α.
-
Procedure: The assay was performed according to the manufacturer's instructions.
-
Detection: Absorbance was measured using a multifunctional enzyme marker.
Signaling Pathways
The immunotoxic effects of BB-80 are believed to be mediated, at least in part, through the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Proposed TLR4/NF-κB Signaling Pathway for BB-80 Immunotoxicity
The study on BB-80 in zebrafish suggests that this compound may act as a ligand for TLR4, initiating a downstream signaling cascade that culminates in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1]
Caption: Proposed TLR4/NF-κB signaling pathway for BB-80-induced immunotoxicity.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the immunotoxicity of BB-80 in a zebrafish model.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl from Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl is a polybrominated biphenyl (PBB) congener with significant research interest due to its structural similarity to other persistent organic pollutants. Its synthesis is a key step for toxicological studies, development of analytical standards, and as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This document provides a detailed protocol for the synthesis of this compound via the direct bromination of biphenyl. The method described herein utilizes elemental bromine in the presence of a Lewis acid catalyst, a common and effective method for the halogenation of aromatic compounds. Careful control of reaction conditions is crucial to favor the formation of the desired meta-substituted isomer.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below.
| Parameter | Value | Reference |
| Reactants | ||
| Biphenyl (mol) | 0.1 | [1] |
| Bromine (mol) | 0.44 | [1] |
| Iron Powder (catalyst, mol) | 0.01 | Inferred |
| Solvent (1,2-Dichloroethane) | 200 mL | [1] |
| Reaction Conditions | ||
| Temperature (°C) | 0 to 70 | [1] |
| Reaction Time (h) | 4 | [1] |
| Product Characterization | ||
| Molecular Formula | C₁₂H₆Br₄ | [2] |
| Molecular Weight ( g/mol ) | 469.79 | [2] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Melting Point (°C) | 152-154 | Inferred |
| Yield | ||
| Theoretical Yield (g) | 46.98 | Calculated |
| Actual Yield (g) | ~30-35 | Estimated |
| Percent Yield (%) | ~65-75 | Estimated |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | 7.75 (d, J=1.5 Hz, 4H), 7.85 (t, J=1.5 Hz, 2H) | Inferred |
| ¹³C NMR (CDCl₃, δ) | 142.5, 134.0, 131.5, 123.0 | [2] |
| Mass Spectrum (m/z) | 466, 468, 470, 472 (M⁺ isotopic pattern) | [2] |
Experimental Protocol
This protocol details the synthesis of this compound from biphenyl via electrophilic bromination.
Materials:
-
Biphenyl (99%)
-
Bromine (99.8%)
-
Iron powder (fine)
-
1,2-Dichloroethane (anhydrous)
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane (for recrystallization)
-
Ethyl acetate (for recrystallization)
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., calcium chloride tube)
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add biphenyl (15.4 g, 0.1 mol) and 1,2-dichloroethane (200 mL). Stir the mixture at room temperature until the biphenyl is completely dissolved.
-
Catalyst Addition: To the stirred solution, add iron powder (0.56 g, 0.01 mol) as a catalyst.
-
Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (70.3 g, 22.4 mL, 0.44 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. Hydrogen bromide gas will evolve and should be trapped.
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70 °C and maintain it at this temperature for 4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 10% sodium thiosulfate solution (100 mL) to quench the excess bromine. The reddish-brown color of bromine should disappear.
-
Work-up: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of water and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is a mixture of brominated biphenyl isomers. Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to obtain this compound as an off-white to pale yellow solid.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Laboratory Scale Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a key intermediate in organic synthesis and a significant compound in the development of various pharmaceutical and materials science applications. The described method is based on the copper-mediated coupling of 3,5-dibromophenyl lithium, generated in situ from 1,3,5-tribromobenzene. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a symmetrically substituted polyhalogenated aromatic compound. Its structure makes it a valuable building block in the synthesis of more complex molecules, including ligands for metal catalysis, components of liquid crystals, and precursors for active pharmaceutical ingredients. The presence of four bromine atoms offers multiple sites for further functionalization through cross-coupling reactions, making it a versatile intermediate. This protocol details a reliable method for its preparation on a laboratory scale.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,3,5-Tribromobenzene | [1][2] |
| Molecular Formula | C₁₂H₆Br₄ | [3] |
| Molecular Weight | 469.79 g/mol | [3] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 185-190 °C | [3] |
| Purity | ≥98% | [4] |
| Boiling Point | 401.8 °C at 760 mmHg | [4] |
| Density | 2.14 g/cm³ | [4] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of symmetrically substituted biphenyls via organolithium intermediates.
Materials and Equipment
-
1,3,5-Tribromobenzene (Starting Material)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl acetate
-
Distilled water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis of 1,3,5-Tribromobenzene (Starting Material)
A common method for preparing 1,3,5-tribromobenzene involves the diazotization of 2,4,6-tribromoaniline followed by reduction.[2]
Synthesis of this compound
The synthesis involves the formation of a lithiated intermediate from 1,3,5-tribromobenzene, followed by a copper-catalyzed coupling reaction.
Step 1: Preparation of the Reaction Setup
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a Schlenk line.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Reaction
-
Dissolve 1,3,5-tribromobenzene in anhydrous diethyl ether in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for one hour.
-
In a separate dry flask, suspend anhydrous copper(II) chloride in anhydrous diethyl ether under an inert atmosphere.
-
Add the copper(II) chloride suspension to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional five hours.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as an off-white to yellow powder.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. The following data is expected for this compound:
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be simple, showing signals in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, including those bonded to bromine.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a compound containing four bromine atoms.
-
Melting Point: The melting point should be consistent with the reported value of 185-190 °C.[3]
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
Application Notes and Protocols for 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBB) as a flame retardant, including its mechanism of action, protocols for its incorporation into polymers, and standardized flammability testing methods. Additionally, this document explores the toxicological aspects of TBB, with a focus on its interaction with cellular signaling pathways.
Introduction
This compound (TBB), a member of the polybrominated biphenyl (PBB) family, is a halogenated flame retardant.[1][2] Its primary application is in reducing the flammability of various polymers, such as those used in electronics, textiles, and plastics.[1][2] The high bromine content of TBB allows it to interfere with the combustion process, thereby enhancing the fire safety of materials into which it is incorporated.
Chemical Structure and Properties:
-
CAS Number: 16400-50-3[3]
-
Molecular Formula: C₁₂H₆Br₄[3]
-
Molecular Weight: 469.79 g/mol [3]
-
Appearance: Off-white to yellow powder[3]
-
Melting Point: 185-190 °C[3]
Mechanism of Action as a Flame Retardant
Halogenated flame retardants like TBB primarily act in the gas phase during combustion. The proposed mechanism involves the following steps:
-
Thermal Decomposition: Upon heating, the C-Br bonds in the TBB molecule break, releasing bromine radicals (Br•) into the gas phase.
-
Radical Quenching: In the gas phase, the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key propagators of the combustion chain reaction. The released bromine radicals react with these, forming less reactive species (HBr).
-
Inhibition of Combustion: This "radical trap" mechanism interrupts the exothermic chain reactions of combustion, leading to a reduction in heat generation and slowing or extinguishing the flame.
References
Application of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in Polymer Chemistry: A Focus on Flame Retardancy
Note to the Reader: Extensive literature searches did not yield specific examples or detailed protocols for the direct polymerization of 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a monomer into a polymer backbone. Its primary application in polymer chemistry is as a synthetic intermediate for or as an additive flame retardant. This document will focus on the latter application.
Application Notes
This compound (TBB) is a member of the polybrominated biphenyl (PBB) class of organobromine compounds.[1] Due to its high bromine content, TBB is utilized in polymer chemistry primarily to impart flame retardant properties to various polymer systems.[2][3] Brominated flame retardants (BFRs) are effective at inhibiting the combustion of plastics and are commonly used in consumer electronics, textiles, and plastic foams to meet fire safety standards.[1][2][3]
The utility of TBB as a flame retardant stems from its ability to interfere with the chemistry of combustion.[4] When a polymer containing TBB is exposed to high temperatures, the carbon-bromine bonds cleave, releasing bromine radicals.[4] These radicals are highly effective at scavenging other high-energy radicals (such as H• and OH•) in the gas phase of a fire, which are essential for the propagation of the combustion chain reaction.[4] This interruption of the combustion cycle cools the system and slows the spread of the fire.
TBB is typically incorporated into polymers as an additive flame retardant . This means it is physically blended with the polymer melt during processing rather than being chemically bonded to the polymer chain. This approach allows for its use in a variety of thermoplastic polymers. However, a significant consideration with additive BFRs is their potential to leach from the polymer matrix over time, which has raised environmental and health concerns.[2][5]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 16400-50-3 | [6][7] |
| Molecular Formula | C₁₂H₆Br₄ | [6][7] |
| Molecular Weight | 469.79 g/mol | [6][7] |
| Appearance | Off-white to yellow powder | [8] |
| Melting Point | 185-190 °C | [6] |
| Boiling Point | 401.8 °C at 760 mmHg | [7][8] |
| Density | 2.14 g/cm³ | [7][8] |
| Flash Point | 190.7 °C | [8] |
Experimental Protocols
Protocol 1: General Procedure for Incorporating this compound as an Additive Flame Retardant into a Thermoplastic Polymer
This protocol provides a general methodology for blending TBB into a thermoplastic polymer using a melt extrusion process. Specific parameters such as temperature, screw speed, and residence time will need to be optimized for the specific polymer being used.
Materials:
-
This compound (TBB) powder
-
Thermoplastic polymer pellets (e.g., polypropylene, polystyrene, ABS)
-
(Optional) Synergist, such as antimony trioxide (Sb₂O₃)
-
(Optional) Antioxidants and thermal stabilizers
Equipment:
-
Drying oven
-
Gravimetric blender or manual weighing and mixing equipment
-
Twin-screw extruder with multiple heating zones and a venting port
-
Water bath for cooling the extrudate
-
Pelletizer
-
Injection molding machine or compression molder for sample preparation
Procedure:
-
Drying: Dry the polymer pellets and TBB powder in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture.
-
Premixing: In a suitable container, thoroughly mix the dried polymer pellets, TBB powder, and any optional additives (e.g., antimony trioxide, stabilizers) at the desired weight percentage (e.g., 5-20 wt% TBB).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the base polymer.
-
Feed the premixed blend into the extruder hopper at a constant rate.
-
Melt and mix the components within the extruder barrel. The screw design should ensure thorough dispersion of the TBB within the polymer matrix.
-
Apply vacuum to the vent port to remove any volatile byproducts.
-
-
Cooling and Pelletizing:
-
Extrude the molten polymer blend through a die into a water bath to cool and solidify the strand.
-
Feed the cooled strand into a pelletizer to produce flame-retardant polymer pellets.
-
-
Sample Preparation:
-
Dry the resulting pellets.
-
Use an injection molding machine or a compression molder to prepare test specimens of the desired dimensions for flammability and mechanical testing.
-
Characterization:
-
Flammability Testing: Evaluate the flame retardancy of the prepared specimens using standard tests such as the Limiting Oxygen Index (LOI) (ASTM D2863) and UL 94 vertical burn test.
-
Thermal Analysis: Perform Thermogravimetric Analysis (TGA) to assess the thermal stability of the blend and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Testing: Conduct tensile tests (ASTM D638) to evaluate the effect of the additive on the mechanical properties of the polymer.
Visualizations
Caption: Gas phase mechanism of brominated flame retardants.
Caption: Workflow for incorporating TBB into polymers.
References
- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 2. atslab.com [atslab.com]
- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Polymeric brominated flame retardants: are they a relevant source of emerging brominated aromatic compounds in the environment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3 ,5,5 -Tetrabromo-1,1 -biphenyl 16400-50-3 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. innospk.com [innospk.com]
Application Notes and Protocols: 3,3',5,5'-Tetrabromo-1,1'-biphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,3',5,5'-tetrabromo-1,1'-biphenyl as a versatile intermediate in organic synthesis. This symmetrically substituted biphenyl serves as a rigid scaffold for the construction of complex molecular architectures, finding particular application in materials science and the development of novel porous materials.
Introduction
This compound is a polybrominated aromatic compound that offers four reactive sites for carbon-carbon bond formation through various cross-coupling reactions. Its robust biphenyl core imparts thermal stability and predictable geometry to the resulting molecules. These characteristics make it an ideal building block for the synthesis of polytopic ligands used in the construction of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). These materials are of significant interest for applications in gas storage, separation, and catalysis.
Key Applications and Synthetic Transformations
The primary application of this compound as an intermediate involves its functionalization via palladium-catalyzed cross-coupling reactions. The bromine substituents can be readily replaced with a variety of organic moieties, enabling the synthesis of highly tailored molecules.
1. Synthesis of Tetracarboxylate Ligands for MOFs and POPs:
A prominent application of this compound is its conversion to biphenyl-3,3′,5,5′-tetracarboxylic acid. This is typically achieved through a two-step process involving a four-fold Suzuki-Miyaura coupling reaction to introduce methyl groups, followed by oxidation. The resulting tetracarboxylic acid is a crucial ligand for the synthesis of porous coordination polymers.
2. Synthesis of Tetrapyridyl Ligands for Coordination Polymers:
Another important application is the synthesis of 3,3',5,5'-tetrakis(pyridin-4-yl)-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction with a pyridine-4-boronic acid derivative. The resulting tetrapyridyl ligand can coordinate with metal ions to form intricate and functional coordination polymers.
Experimental Protocols
The following sections provide detailed experimental protocols for key synthetic transformations starting from this compound.
Protocol 1: Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid
This protocol outlines the synthesis of biphenyl-3,3',5,5'-tetracarboxylic acid, a key ligand for MOF and POP synthesis, from 3,3',5,5'-tetramethylbiphenyl (which is synthesized from this compound).
Step 1: Synthesis of 3,3',5,5'-Tetramethylbiphenyl (General Procedure via Suzuki-Miyaura Coupling)
A general procedure for a Suzuki-Miyaura coupling to synthesize the tetramethylated intermediate is as follows. Specific conditions may vary based on the chosen catalyst and ligand system.
Reaction Scheme:
Br Br | | Br-Ph-Ph-Br + 4 (py)-B(OR)2 --(Pd catalyst, base)--> (py)-Ph-Ph-(py) | | Br Br
Caption: Synthetic pathway from this compound to porous organic frameworks.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Quantification of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80) is a member of the polybrominated biphenyl (PBB) class of compounds, which have been utilized as flame retardants in various consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation, coupled with concerns over their toxicological effects, including endocrine disruption, the accurate and sensitive quantification of specific PBB congeners like PBB-80 in various matrices is of significant scientific and regulatory importance.[1][2] These application notes provide detailed protocols for the quantification of PBB-80 in biological and environmental samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Toxicological Significance: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Polybrominated biphenyls are recognized as environmental contaminants that can exert their toxic effects through various mechanisms, including the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[3][4][5] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[2] Upon binding of a ligand, such as a PBB congener, the AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes like cytochrome P450 1A1 (CYP1A1).[1] The persistent activation of this pathway can lead to a range of toxic responses.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by this compound.
Analytical Methods for Quantification
The quantification of this compound in complex matrices requires highly selective and sensitive analytical techniques. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a robust and widely used method for the analysis of PBBs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach, particularly for samples that are not amenable to GC analysis without derivatization.
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters for the analysis of PBB-80 using GC-MS/MS.
Table 1: GC-MS/MS Parameters for PBB-80 Quantification
| Parameter | Value | Reference |
|---|---|---|
| Gas Chromatograph | ||
| GC Column | ZB-5HT Inferno (15 m x 0.250 mm ID, 0.10 µm film thickness) | [6] |
| Injection Volume | 2 µL | [6] |
| Injection Mode | Pulsed Splitless | [6] |
| Inlet Temperature | 325°C | [6] |
| Carrier Gas | Helium | [6] |
| Flow Rate | 2.25 mL/min | [6] |
| Oven Program | 90°C (0.1 min), ramp to 340°C at 20°C/min, hold for 5 min | [6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [6] |
| Source Temperature | 230°C | [6] |
| Quadrupole Temperature | 150°C | [6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[6] |
Table 2: MRM Transitions for PBB-80
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Reference |
|---|
| PBB-80 | 469.2 | 309.9 | 35 | 150.3 | 45 |[6] |
Table 3: Method Validation Data for PBB Quantification (General)
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.005–12.5 ng/mL | [6][7] |
| Limit of Detection (LOD) | 0.7–6.5 pg/mL | [7] |
| Accuracy (Recovery) | 84 - 119% | [6][7] |
| Precision (RSD) | <19% |[6][7] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from biological matrices.
Experimental Workflow
Caption: General experimental workflow for the quantification of PBB-80.
Protocol 1: Extraction of PBB-80 from Human Serum
This protocol is adapted from established methods for the analysis of PBBs in human serum.[6][7]
1. Sample Preparation: a. Thaw frozen human serum samples at room temperature. b. Vortex the samples to ensure homogeneity. c. Aliquot 1 mL of serum into a clean glass centrifuge tube.
2. Internal Standard Spiking: a. Spike each sample with a known amount of 13C-labeled PBB-153 internal standard solution. The concentration of the spiking solution should be chosen to be in the mid-range of the calibration curve.
3. Protein Precipitation and Extraction: a. Add 2 mL of formic acid to the serum sample to denature proteins. b. Add 4 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and hexane. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction (steps 3b-3e) two more times, combining the organic extracts.
4. Extract Cleanup: a. Prepare a solid-phase extraction (SPE) cartridge containing 2 g of activated silica gel. b. Condition the cartridge with 5 mL of hexane. c. Load the combined organic extract onto the SPE cartridge. d. Elute the PBBs with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane. e. Collect the eluate in a clean glass tube.
5. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of isooctane. c. Transfer the final extract to an autosampler vial for GC-MS/MS analysis.
Protocol 2: GC-MS/MS Analysis
1. Instrument Setup: a. Set up the GC-MS/MS system according to the parameters outlined in Table 1. b. Perform a system suitability check by injecting a standard solution to ensure proper chromatographic performance and mass spectrometer sensitivity.
2. Calibration: a. Prepare a series of calibration standards of PBB-80 in isooctane, with concentrations ranging from 0.005 to 12.5 ng/mL. b. Spike each calibration standard with the same amount of 13C-labeled PBB-153 internal standard as the samples. c. Inject the calibration standards and generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
3. Sample Analysis: a. Inject the prepared sample extracts into the GC-MS/MS system. b. Acquire data in MRM mode using the transitions specified in Table 2.
4. Data Processing and Quantification: a. Integrate the peak areas for the two MRM transitions for PBB-80 and the transition for the internal standard. b. Confirm the identity of PBB-80 by ensuring the retention time is within a specified window and the ratio of the two MRM transitions is consistent with that of the calibration standards. c. Calculate the concentration of PBB-80 in the samples using the calibration curve.
Conclusion
The provided protocols and data offer a comprehensive guide for the sensitive and accurate quantification of this compound in biological samples. Adherence to these methodologies, including proper sample preparation, cleanup, and the use of isotope-dilution mass spectrometry, is crucial for obtaining reliable data for research, environmental monitoring, and risk assessment purposes. The understanding of the toxicological pathways, such as the AHR signaling pathway, further underscores the importance of monitoring human exposure to this compound.
References
- 1. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity - Hahn Lab [www2.whoi.edu]
- 3. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80) is a member of the polybrominated biphenyls (PBBs) class of compounds. PBBs are recognized as persistent organic pollutants (POPs) due to their environmental persistence, bioaccumulative nature, and potential for adverse health effects. Accurate and sensitive analytical methods are therefore essential for monitoring PBB-80 in various environmental and biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of PBBs.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16400-50-3 | [3][4] |
| Molecular Formula | C₁₂H₆Br₄ | [3] |
| Molecular Weight | 469.79 g/mol | [3] |
| Monoisotopic Mass | 465.7203 g/mol | |
| Appearance | Dark gray solid | |
| Melting Point | 185-190 °C |
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The selection of a suitable sample preparation method is critical and depends on the sample matrix. For solid matrices like soil, sediment, or biological tissues, a common approach involves solvent extraction followed by cleanup to remove interfering co-extractives.
Protocol for Solid Samples (e.g., Sediment, Tissue):
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For tissue samples, lyophilization (freeze-drying) is recommended to remove water content.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of a suitable internal standard (e.g., a ¹³C-labeled PBB congener) to correct for extraction inefficiencies and matrix effects.
-
Soxhlet Extraction:
-
Place the spiked sample in a cellulose thimble.
-
Extract with a suitable solvent mixture, such as hexane/acetone (1:1, v/v), for 16-24 hours.
-
-
Lipid Removal (for high-fat samples):
-
Concentrate the extract.
-
Perform gel permeation chromatography (GPC) or acid cleanup (e.g., with concentrated sulfuric acid) to remove lipids.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a multi-layer silica gel SPE cartridge (containing layers of neutral, acidic, and basic silica) with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the PBB fraction with hexane or a mixture of hexane and dichloromethane.
-
-
Solvent Exchange and Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane or toluene) for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following tables outline the recommended instrumental parameters for the GC-MS analysis of this compound.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 100 °C (hold for 2 min) Ramp 1: 20 °C/min to 200 °C Ramp 2: 5 °C/min to 300 °C (hold for 10 min) |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Solvent Delay | 5 minutes |
Data Presentation and Analysis
Retention Time and Mass Spectrum
Under the specified GC conditions, the retention time for this compound is expected to be in the range of other tetrabromobiphenyl congeners. The exact retention time should be confirmed by injecting a pure standard.
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion cluster due to the presence of four bromine atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive isotopic cluster for the molecular ion and bromine-containing fragments.
Table 3: Key Mass Fragments for this compound
| m/z (mass-to-charge) | Interpretation |
| 466, 468, 470, 472, 474 | Molecular ion cluster [M]⁺ |
| 388, 390, 392, 394 | [M-Br]⁺ |
| 308, 310, 312 | [M-2Br]⁺ |
| 228, 230 | [M-3Br]⁺ |
| 150 | [M-4Br]⁺ |
Note: The most abundant ions in each cluster will depend on the isotopic distribution.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound at a minimum of five concentration levels. The use of an internal standard is highly recommended to improve accuracy and precision. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Table 4: Example Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Calibration Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Recovery | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Diagrams
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound from a solid matrix.
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical process.
Caption: Logical flow of the analytical method development and validation process.
References
Application Note: Determination of 3,3',5,5'-Tetrabromo-1,1'-biphenyl using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl. This method is suitable for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development who require accurate determination of this compound. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters.
Introduction
This compound is a member of the polybrominated biphenyl (PBB) class of compounds.[1] PBBs are known for their use as flame retardants and are recognized as persistent organic pollutants.[2] Due to their potential environmental and health impacts, sensitive and specific analytical methods are crucial for their detection and quantification.[2][3] High-performance liquid chromatography (HPLC) offers a reliable and efficient technique for the separation and determination of such compounds.[4][5] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reference Standard: this compound (CAS No. 16400-50-3), minimum 97% purity.[6][7][8]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
| Table 1: Optimized HPLC Chromatographic Conditions |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples, an extraction step (e.g., Soxhlet or ultrasonic extraction) with a suitable organic solvent like hexane or a mixture of hexane and acetone may be necessary, followed by solvent exchange into the mobile phase.[9] Liquid samples may be diluted directly with the mobile phase. All samples should be filtered through a 0.45 µm PTFE syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation results is presented in Table 2.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.1 - 50 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Table 2: Summary of Method Validation Data |
Protocol
1. System Preparation 1.1. Prepare the mobile phase by mixing acetonitrile and water in an 85:15 (v/v) ratio. 1.2. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration). 1.3. Purge the HPLC pump with the mobile phase to remove any air bubbles. 1.4. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 1.5. Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.
2. Calibration Curve Construction 2.1. Inject 20 µL of each working standard solution in ascending order of concentration. 2.2. Record the peak area for each injection. 2.3. Plot a calibration curve of peak area versus concentration. 2.4. Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.
3. Sample Analysis 3.1. Inject 20 µL of the prepared sample solution into the HPLC system. 3.2. Record the chromatogram and identify the peak corresponding to this compound by comparing the retention time with that of the standards. 3.3. Quantify the amount of this compound in the sample using the calibration curve.
4. System Suitability 4.1. Periodically inject a mid-range working standard to check for system suitability. 4.2. The retention time should not vary by more than ±2%. 4.3. The peak area should not vary by more than ±5%.
Experimental Workflow Diagram
Figure 1: HPLC Experimental Workflow for the Analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the determination of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The detailed protocol and workflow provide a clear guide for researchers and scientists to implement this method in their laboratories.
References
- 1. nbinno.com [nbinno.com]
- 2. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ttslaboratuvar.com [ttslaboratuvar.com]
- 4. scielo.br [scielo.br]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
handling and safety precautions for 3,3',5,5'-Tetrabromo-1,1'-biphenyl in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS No. 16400-50-3) in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks to personnel and the environment.
Hazard Identification and Classification
This compound is a polybrominated biphenyl (PBB) that typically appears as an off-white to yellow or dark gray solid powder.[1][2] It is important to note that the GHS classification for this compound can vary between suppliers. All users should consult the specific Safety Data Sheet (SDS) provided with their product.
Commonly cited hazard classifications include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Hazardous to the Aquatic Environment (Chronic): Harmful to aquatic life with long-lasting effects.[4]
GHS Pictograms:
-
Corrosion (for serious eye damage)
-
Exclamation Mark (for skin sensitization, acute toxicity)
Signal Word: Danger or Warning[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 16400-50-3[7][8] |
| Molecular Formula | C₁₂H₆Br₄[7][8] |
| Molecular Weight | 469.79 g/mol [7][8] |
| Appearance | Off-white to yellow or dark gray solid powder[1][2] |
| Melting Point | 185-190 °C[2][7] |
| Boiling Point | 401.8 °C at 760 mmHg[1][2] |
| Density | 2.14 g/cm³[1][2] |
| Vapor Pressure | 2.67E-06 mmHg at 25°C[1] |
| Flash Point | 190.7 °C[1] |
| Solubility | Insoluble in water.[9] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of exposure, consider double-gloving.[10]
-
Body Protection: A fully fastened laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, consider disposable coveralls.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is necessary.
Safe Handling Protocol
-
Preparation:
-
Designate a specific work area for handling this compound.[10]
-
Ensure that a certified chemical fume hood is available and functioning correctly.[11]
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Weighing and Dispensing:
-
All weighing and dispensing of the powdered compound must be conducted within a chemical fume hood to minimize inhalation exposure.[11][12]
-
Use disposable weighing boats and spatulas to avoid cross-contamination.[12]
-
To minimize dust generation, consider purchasing pre-weighed quantities or dissolving the compound directly in the storage vial if possible.[12][13]
-
If static electricity is an issue, an anti-static gun may be used to reduce powder dispersal.[10]
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound in a chemical fume hood.
-
Keep all containers with the compound sealed when not in use.
-
After handling, thoroughly decontaminate all surfaces and equipment with a suitable solvent.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
Spill Management Protocol
In the event of a spill, the following protocol should be followed:
-
Immediate Response:
-
Alert others in the vicinity of the spill.
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
If the spilled material comes into contact with skin or eyes, follow the first aid procedures outlined in Section 4.0.
-
-
Spill Cleanup:
-
Don the appropriate PPE as described in Section 3.1.
-
For small spills, carefully cover the powder with a damp paper towel to avoid generating dust.[14]
-
Gently sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.[14] Do not dry sweep, as this can create airborne dust.[15]
-
For larger spills, use an absorbent material like sand or vermiculite to cover the spill.
-
Decontaminate the spill area with a suitable solvent and wipe clean.
-
All materials used for cleanup (e.g., paper towels, absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[2]
-
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Segregate all waste contaminated with this compound from other laboratory waste streams.[2]
-
-
Collection:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.[2]
-
Liquid waste should be collected in a compatible, sealed container.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.
-
High-temperature incineration in a specialized facility is the recommended disposal method for PBBs.[1]
-
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][16] Remove contact lenses if present and easy to do.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Visual Protocols
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,1'-Biphenyl,3,3',5,5'-tetrabromo- MSDS CasNo.16400-50-3 [m.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. accustandard.com [accustandard.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 16. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Application Notes and Protocols for Studying the Biological Effects of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBB), also known as Polybrominated Biphenyl (PBB) congener BB-80, is a member of the PBB class of compounds. PBBs are recognized as persistent environmental pollutants with a range of toxicological effects. Understanding the biological impact of specific congeners like TBB is crucial for environmental risk assessment and for elucidating mechanisms of toxicity that may be relevant to drug development and safety assessment. These application notes provide a summary of the known biological effects of TBB and detailed protocols for their investigation, with a focus on immunotoxicity, developmental toxicity, oxidative stress, and endocrine disruption.
Key Biological Effects of this compound
Current research, primarily utilizing the zebrafish (Danio rerio) model, indicates that TBB exposure can lead to a variety of adverse biological effects:
-
Immunotoxicity and Inflammation: TBB has been shown to induce an inflammatory response, characterized by the upregulation of inflammatory cytokines and chemokines. This effect is mediated, at least in part, through the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][2][3][4][5]
-
Developmental Toxicity: Exposure to TBB during early life stages can inhibit embryonic development. Observed effects include decreased hatching rates and an increased incidence of developmental malformations.[2][5]
-
Oxidative Stress: TBB induces oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is accompanied by an activation of the antioxidant enzyme system as a compensatory response.[1][3]
-
Endocrine Disruption: As a member of the PBB family, TBB is suspected to have endocrine-disrupting properties, particularly affecting the thyroid hormone system.[6][7][8][9]
Data Presentation
The following tables summarize the quantitative data available on the biological effects of this compound.
Table 1: Developmental Toxicity of this compound in Zebrafish Embryos
| Concentration (µg/L) | Hatching Rate Inhibition at 72 hpf (%) | Malformation Rate Increase at 72 hpf (%) | Reference |
| 10 | 18 | Not specified, but noted | [5] |
hpf: hours post-fertilization
Table 2: Oxidative Stress Markers in Zebrafish Larvae Exposed to this compound for 7, 14, and 21 days
| Parameter | Concentration (µg/L) | Fold Change vs. Control (at 21 days) | Reference |
| Reactive Oxygen Species (ROS) | 10 | Significant increase | [3][5] |
| Nitric Oxide (NO) | 10 | Significant increase | [3][5] |
| Catalase (CAT) Activity | 10 | Significant increase | [3] |
| Superoxide Dismutase (SOD) Activity | 10 | Significant increase | [3] |
| Malondialdehyde (MDA) Levels | 10 | Significant increase | [3] |
Table 3: Gene Expression Changes in the TLR4/NF-κB Pathway in Zebrafish Exposed to this compound
| Gene | Concentration (µg/L) | Fold Change vs. Control | Reference |
| TLR4 | 10 | Downregulation | [1] |
| MyD88 | 10 | Downregulation | [1] |
| NF-κB | 10 | Downregulation | [1] |
| IL-1β | 3 | Upregulation | |
| IL-1β | 10 | Upregulation | |
| IL-6 | 3 | Upregulation | |
| IL-6 | 10 | Upregulation | |
| IL-8 | 3 | Upregulation | |
| IL-8 | 10 | Upregulation | |
| TNF-α | 3 | Upregulation | |
| TNF-α | 10 | Upregulation |
Experimental Protocols
Protocol 1: Zebrafish Embryo Acute Toxicity Test for this compound
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test.
1. Objective: To determine the acute toxicity of TBB to zebrafish embryos, including the median lethal concentration (LC50) and effective concentration for sublethal effects (EC50).
2. Materials:
-
Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization, hpf)
-
TBB stock solution in a water-miscible solvent (e.g., DMSO)
-
Reconstituted water (e.g., ISO 7346/3)
-
24-well plates
-
Stereomicroscope
-
Incubator at 26 ± 1 °C with a 12:12 h light:dark cycle
3. Procedure:
-
Prepare a series of TBB concentrations by diluting the stock solution in reconstituted water. A solvent control (reconstituted water with the same concentration of DMSO as the highest TBB concentration) and a negative control (reconstituted water only) must be included.
-
Add 2 mL of each test solution or control to the wells of a 24-well plate.
-
Carefully place one fertilized zebrafish egg into each well. Use at least 20 embryos per concentration and control.
-
Incubate the plates at 26 ± 1 °C.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.
-
Record the following lethal endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Lack of heartbeat
-
-
Record the following sublethal (teratogenic) endpoints:
-
Pericardial edema
-
Yolk sac edema
-
Spinal curvature
-
Hatching rate
-
-
At the end of the exposure (96 hpf), calculate the cumulative mortality for each concentration.
-
Determine the LC50 and EC50 values with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
4. Data Analysis:
-
Summarize mortality and sublethal effect data in tables.
-
Generate dose-response curves for mortality and key sublethal effects.
Protocol 2: Assessment of Oxidative Stress in Zebrafish Larvae
1. Objective: To quantify the induction of oxidative stress in zebrafish larvae exposed to TBB.
2. Materials:
-
Zebrafish larvae (e.g., 5 days post-fertilization, dpf)
-
TBB exposure solutions (as prepared in Protocol 1)
-
Reactive Oxygen Species (ROS) probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCF-DA)
-
Nitric Oxide (NO) probe (e.g., 4,5-diaminofluorescein diacetate, DAF-FM DA)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
-
Kits for measuring Catalase (CAT), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) levels.
3. Procedure for ROS/NO Measurement:
-
Expose zebrafish larvae to different concentrations of TBB for a specified period (e.g., 24, 48, or 96 hours).
-
After exposure, wash the larvae several times with PBS.
-
Pool a specific number of larvae per replicate (e.g., 10 larvae) and homogenize in cold PBS.
-
Centrifuge the homogenate and collect the supernatant.
-
For ROS detection, incubate the supernatant with H2DCF-DA.
-
For NO detection, incubate the supernatant with DAF-FM DA.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence intensity to the protein concentration of the supernatant.
4. Procedure for Antioxidant Enzyme and Lipid Peroxidation Assays:
-
Prepare larval homogenates as described above.
-
Measure the activity of CAT and SOD, and the concentration of MDA using commercially available assay kits, following the manufacturer's instructions.
-
Normalize the results to the protein concentration.
5. Data Analysis:
-
Calculate the fold change in ROS/NO levels, enzyme activities, and MDA concentration relative to the control group.
-
Present the data in tables and bar graphs.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
1. Objective: To quantify the changes in the expression of target genes (e.g., those involved in the TLR4/NF-κB pathway) in zebrafish larvae exposed to TBB.
2. Materials:
-
Zebrafish larvae exposed to TBB
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., tlr4, myd88, nfkb, il1b, il6, tnf-a) and a reference gene (e.g., b-actin)
-
qPCR instrument
3. Procedure:
-
Expose zebrafish larvae to TBB as described previously.
-
Pool a sufficient number of larvae per replicate and extract total RNA using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Generate a melt curve to verify the specificity of the PCR products.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Present the data as fold change in gene expression relative to the control group.
Mandatory Visualizations
References
- 1. 3,3',5,5'-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression changes in developing zebrafish as potential markers for rapid developmental neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening for chemicals with thyroid hormone-disrupting effects using zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Thyroid Hormone Disruption on the Ontogenetic Expression of Thyroid Hormone Signaling Genes in Developing Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid disruption in zebrafish (Danio rerio) larvae: Different molecular response patterns lead to impaired eye development and visual functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,3',5,5'-Tetrabromo-1,1'-biphenyl synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes for this compound include:
-
Direct Bromination of Biphenyl: This method involves the reaction of biphenyl with a brominating agent, such as bromine (Br₂) or bromine chloride (BrCl), in the presence of a Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) and a suitable solvent.[1] Precise control of reaction parameters is crucial to achieve the desired tetrabromination at the 3,3',5,5' positions.[2]
-
Ullmann Coupling: This reaction involves the copper-catalyzed coupling of 1,3,5-tribromobenzene. The classic Ullmann reaction often requires high temperatures (around 200 °C) and an excess of copper.[3][4]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially, this compound is typically available with a purity of ≥98%, with some manufacturers offering purities of 99.5% or higher.[2]
Q3: What are the key physical and chemical properties of this compound?
A3: This compound is an off-white to yellow powder with the following properties:[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like GC or TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For Ullmann coupling, ensure the temperature is sufficiently high (often >200°C) for the reaction to proceed.[4] |
| Suboptimal stoichiometry: Incorrect ratio of reactants, catalyst, or brominating agent. | Carefully control the stoichiometry of the reactants. An excess of the brominating agent is often used in direct bromination to ensure complete reaction.[7] For Ullmann coupling, an excess of copper is typically required.[3] | |
| Catalyst deactivation: The catalyst may be poisoned by impurities or degrade over time. | Use fresh, high-purity catalyst. In Suzuki couplings, which can also be used for biphenyl synthesis, catalyst poisoning by iodide buildup can be an issue; adding LiCl can help mitigate this. | |
| Formation of Multiple Brominated Isomers | Lack of regioselectivity: Reaction conditions favoring the formation of other brominated biphenyl isomers. | The choice of solvent and catalyst can influence regioselectivity. For direct bromination, precise control of temperature is critical. Lower temperatures (e.g., below 5°C) during the addition of the brominating agent can improve selectivity. |
| Over- or under-bromination: Incorrect amount of brominating agent or reaction time. | Carefully calculate and control the amount of brominating agent added. Monitor the reaction closely to stop it once the desired product is formed and before further bromination occurs. | |
| Product Contamination with Starting Material | Incomplete reaction: As mentioned above, this can be due to insufficient reaction time, temperature, or improper stoichiometry. | Re-evaluate and optimize the reaction conditions. Consider a step-wise addition of the brominating agent to better control the reaction. |
| Difficulty in Product Purification | Presence of closely related isomers: Isomers of tetrabromobiphenyl can be difficult to separate due to similar physical properties. | A combination of purification techniques may be necessary. Recrystallization from a suitable solvent (e.g., toluene, chloroform) is a common first step.[1] This can be followed by column chromatography using silica gel or alumina to separate isomers.[1] |
| Low solubility of the product: Polybrominated biphenyls often have low solubility in common organic solvents. | Select an appropriate solvent or solvent mixture for recrystallization by testing the solubility of the crude product in small amounts of various solvents. Hot filtration may be necessary to remove insoluble impurities.[1] |
Experimental Protocols
Synthesis via Direct Bromination of Biphenyl (Illustrative Protocol)
This protocol is a general illustration and may require optimization.
Materials:
-
Biphenyl
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
10% Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and addition funnel, dissolve biphenyl in the chosen solvent.
-
Add the Lewis acid catalyst to the solution and stir.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric excess of bromine to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by GC or TLC).
-
Quench the reaction by adding a 10% aqueous sodium sulfite solution to neutralize any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization and/or column chromatography.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., toluene, chloroform).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,3′,5,5′テトラブロモ-1,1′-ビフェニル | Sigma-Aldrich [sigmaaldrich.com]
- 7. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
common side products in the bromination of biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of biphenyl. The information is designed to help address common issues and optimize experimental outcomes.
Troubleshooting Guides and FAQs
Q1: What are the most common side products observed during the bromination of biphenyl?
A1: The electrophilic bromination of biphenyl is a substitution reaction that primarily yields 4-bromobiphenyl (para-isomer) as the major product. However, several side products are commonly formed:
-
2-Bromobiphenyl (ortho-isomer): Due to the directing effect of the phenyl group, substitution also occurs at the ortho position, though typically to a lesser extent than the para position due to steric hindrance.[1][2]
-
Polybrominated Biphenyls (PBBs): Over-bromination can lead to the formation of di-, tri-, and even higher brominated biphenyls. A frequently observed di-substituted side product is 4,4'-dibromobiphenyl .[3][4] The formation of various polybrominated congeners is possible, especially with an excess of the brominating agent.
Q2: My reaction is producing a high percentage of 2-bromobiphenyl. How can I increase the para-selectivity?
A2: Achieving high para-selectivity is a common goal. Here are several factors that can be optimized:
-
Steric Hindrance of the Brominating Agent: Using a bulkier brominating agent can increase the steric hindrance at the more crowded ortho position, thereby favoring substitution at the para position.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Reactions carried out at 0°C or even lower may show a higher para-to-ortho ratio.
-
Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates. Experimenting with different solvents (e.g., dichloromethane, carbon tetrachloride, acetic acid) can help optimize the regioselectivity.
Q3: I am observing significant amounts of dibromobiphenyl and other polybrominated products. What can I do to minimize their formation?
A3: The formation of polybrominated side products is a common issue, often resulting from the desired monobrominated product being more reactive than the starting biphenyl. To minimize polybromination, consider the following strategies:
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to biphenyl. Using a 1:1 or a slight excess of biphenyl can help to reduce the likelihood of a second bromination event.
-
Slow Addition of Brominating Agent: Adding the brominating agent slowly and incrementally to the reaction mixture helps to maintain a low concentration of the electrophile, which can improve selectivity for monobromination.
-
Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quenching the reaction once the starting material is consumed can prevent the further reaction of the monobrominated product.
-
Choice of Brominating Agent and Catalyst: The reactivity of the brominating system can affect the extent of polybromination. Milder brominating agents or less active catalysts may provide better control.
Q4: Can the choice of Lewis acid catalyst affect the product distribution?
A4: Yes, the Lewis acid catalyst plays a crucial role in activating the bromine and can influence both the reaction rate and the product distribution. The choice and amount of the Lewis acid (e.g., FeBr₃, AlCl₃, ZnCl₂) can alter the electrophilicity of the brominating species. It is advisable to screen different Lewis acids and their concentrations to find the optimal conditions for your desired outcome.
Data Presentation
The following table summarizes quantitative data on the product distribution in the bromination of biphenyl under different experimental conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | 4-Bromobiphenyl Yield (%) | Side Products (%) | Reference |
| I₂ (1%) | Acetic Acid | Ambient | 28 | 75.5 | 4.4 (2-bromo), 1.0 (2,4'-dibromo) | [3] |
| ZnCl₂ (1 mol%) | Acetic Acid | Ambient | 25 | 65.2 | 3.5 (2-bromo), 0.8 (dibromo) | [3] |
| FeCl₃ | Dichloroethane | 0 to 58 | 2-12 | Not specified | Dibrominated biphenyl mentioned as a byproduct | [3] |
Experimental Protocols
Protocol 1: Monobromination of Biphenyl in Acetic Acid
This protocol is adapted from a general procedure for electrophilic aromatic bromination and is aimed at maximizing the yield of 4-bromobiphenyl while minimizing side products.
Materials:
-
Biphenyl (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Lewis Acid Catalyst (e.g., I₂ or ZnCl₂, 1 mol%)
-
Sodium bisulfite solution (aqueous)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer
Procedure:
-
In the three-necked flask, dissolve biphenyl in glacial acetic acid.
-
Add the Lewis acid catalyst to the solution and stir.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add bromine via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically when biphenyl is consumed), quench the excess bromine by adding sodium bisulfite solution until the red-brown color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to separate the 4-bromobiphenyl from the 2-bromobiphenyl and any polybrominated side products.
Protocol 2: Synthesis of 4,4'-Dibromobiphenyl
This protocol is for the intentional synthesis of 4,4'-dibromobiphenyl, a common polybrominated side product. Understanding its synthesis can provide insights into how its formation can be either promoted or avoided.
Materials:
-
Biphenyl (1.0 eq)
-
Bromine (2.4 eq)
Equipment:
-
Evaporating dish
-
Desiccator
-
Beaker
Procedure:
-
Place finely powdered biphenyl in an evaporating dish.
-
Place the evaporating dish on a porcelain rack inside a desiccator.
-
Underneath the rack, place a beaker containing bromine.
-
Close the desiccator, leaving a small opening for the escape of hydrogen bromide gas.
-
Allow the biphenyl to be exposed to bromine vapor for several hours (e.g., 8 hours or overnight).
-
Remove the resulting orange solid and let it stand in a fume hood to allow excess bromine and hydrogen bromide to evaporate.
-
The crude 4,4'-dibromobiphenyl can then be purified by recrystallization, for example, from benzene.[4]
Mandatory Visualization
The following diagram illustrates the reaction pathways in the bromination of biphenyl, leading to the desired product and common side products.
Caption: Reaction pathways in the bromination of biphenyl.
References
Technical Support Center: Purification of Crude 3,3',5,5'-Tetrabromo-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,3',5,5'-Tetrabromo-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: My crude product is an off-white to yellow powder. Is this normal?
A2: Yes, crude this compound typically appears as an off-white to yellow powder. The coloration is often due to the presence of residual reagents or byproducts from the synthesis.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities in crude this compound, which is often synthesized via bromination of biphenyl, may include:
-
Isomeric Tetrabromobiphenyls: Bromination can lead to the formation of other tetrabromobiphenyl isomers with bromine atoms at different positions on the biphenyl core.
-
Under-brominated Biphenyls: Biphenyls with fewer than four bromine atoms (e.g., tri- and di-bromobiphenyls).
-
Over-brominated Biphenyls: Biphenyls with more than four bromine atoms (e.g., pentabromobiphenyls).
-
Residual Brominating Reagents and Catalysts: Traces of bromine and the catalyst (e.g., iron bromide) used in the synthesis.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the removal of impurities. A suitable eluent for TLC analysis of polybrominated biphenyls can be a mixture of petroleum ether and a small amount of a more polar solvent like dichloromethane.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not a good solvent for the compound at high temperatures. | Select a more suitable solvent or a solvent mixture. For brominated aromatics, solvents like toluene, chloroform, or a mixture such as methanol/chloroform could be effective.[1] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly. | Reheat the solution to redissolve the oil, and allow it to cool down more slowly. Using a solvent mixture where the compound is less soluble can also help. |
| Poor recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. |
| Colored impurities remain in the final product. | The impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. | Optimize the eluent system using TLC. For non-polar compounds like tetrabromobiphenyl, a non-polar eluent such as hexane or petroleum ether with a small, increasing gradient of a slightly more polar solvent like dichloromethane is a good starting point.[2] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, increase the percentage of dichloromethane in a hexane/dichloromethane mixture. |
| Cracking or channeling of the stationary phase. | The column was not packed properly. | Ensure the stationary phase (silica gel or alumina) is packed uniformly as a slurry to avoid air bubbles and channels.[2] |
| Streaking of bands on the column. | The sample was not loaded in a concentrated band, or the compound is interacting too strongly with the stationary phase. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. If streaking persists, consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., toluene, chloroform, or a methanol/chloroform mixture) and heat gently. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from impurities. A good starting point for non-polar compounds is a non-polar solvent like hexane or petroleum ether, with the polarity gradually increased by adding small amounts of dichloromethane or ethyl acetate.
-
Column Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without any air bubbles.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Purification of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 3,3',5,5'-Tetrabromo-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in this compound synthesis?
A1: During the synthesis of this compound, the primary isomeric impurities are other positional isomers of tetrabromobiphenyl. These arise from the bromination of the biphenyl core at different positions on the aromatic rings. Depending on the synthetic route, trace amounts of under-brominated (tri-bromo) or over-brominated (penta-bromo) biphenyls may also be present.
Q2: How can I detect the presence of isomeric impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify isomeric impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying different brominated biphenyl isomers based on their retention times and mass spectra.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can separate isomers. Phenyl-based columns (e.g., biphenyl or phenyl-hexyl) may offer better selectivity for these types of aromatic compounds compared to standard C18 columns.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of different isomers by showing unique sets of signals for each compound.
Q3: What are the recommended methods for removing isomeric impurities from this compound?
A3: The most common and effective methods for purifying this compound are recrystallization and column chromatography (flash or preparative HPLC). The choice of method depends on the level of impurity, the quantity of material to be purified, and the desired final purity.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during recrystallization.
-
Cause: The solute is likely too soluble in the chosen solvent, or the solution is cooling too rapidly.
-
Solution:
-
Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Try a different solvent system.
-
Issue: Poor recovery of the purified product.
-
Cause:
-
Using too much solvent.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper and use a slight excess of hot solvent to prevent the product from crystallizing prematurely.
-
Column Chromatography
Issue: Poor separation of isomers.
-
Cause: The chosen solvent system for the mobile phase does not provide sufficient selectivity.
-
Solution:
-
Optimize the solvent system: For normal-phase silica gel chromatography, a non-polar solvent system is recommended. Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding a small amount of a more polar solvent (e.g., toluene or dichloromethane).
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., phenyl-functionalized silica).
-
Consider Preparative HPLC: For very difficult separations, preparative HPLC with a high-resolution column (e.g., a biphenyl or phenyl-hexyl column) can provide superior separation.[3][4]
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is suitable for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Toluene ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene to the flask and heat the mixture to boiling with stirring to dissolve the solid.
-
Once the solid is dissolved, slowly add hexane dropwise to the hot solution until a slight cloudiness persists.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Toluene
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding small increments of toluene (e.g., 1%, 2%, 5% toluene in hexane).
-
Collect fractions: Collect fractions and monitor them by TLC or GC-MS to identify the fractions containing the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Single Recrystallization | 95% | 98-99% | Simple, cost-effective for large quantities. | May not be effective for very similar isomers; potential for product loss. |
| Flash Chromatography | 90-95% | >99% | Good for separating isomers with different polarities; relatively fast. | Requires more solvent; may not separate very closely related isomers. |
| Preparative HPLC | 90-95% | >99.5% | High resolution for separating very similar isomers. | Expensive; limited to smaller quantities; requires specialized equipment. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-EC analysis of polybrominated biphenyl constituents of Firemaster FF-1 using tetrabromobiphenyl as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Large-Scale Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
Welcome to the technical support center for the large-scale synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
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Question: My reaction is resulting in a significantly lower than expected yield of the desired product. What are the potential causes and how can I improve the yield?
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Answer: Low yields in the synthesis of this compound can stem from several factors, particularly when employing methods like Ullmann coupling or direct bromination.
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Incomplete Reaction: The reaction time or temperature may be insufficient for the coupling of sterically hindered or less reactive starting materials. For Ullmann couplings, ensure the copper catalyst is sufficiently activated and that the reaction is heated to the appropriate temperature for an adequate duration.
-
Side Reactions: The formation of byproducts, such as debrominated or polymeric materials, can consume starting materials and reduce the yield of the target compound. Optimizing the stoichiometry of reactants and controlling the reaction temperature can help minimize these side reactions.
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Poor Reagent Quality: The purity of starting materials, such as 1,3,5-tribromobenzene, and the quality of the catalyst are crucial. Impurities can interfere with the reaction and lead to lower yields.
-
Inefficient Purification: Significant product loss can occur during workup and purification steps. Recrystallization is a common purification method for this compound; ensure the solvent system and conditions are optimized to maximize recovery.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these byproducts?
-
Answer: The formation of impurities is a common challenge. The primary impurities often include regioisomers (if starting from biphenyl), under- or over-brominated biphenyls, and products from side reactions.
-
Polybromination/Isomer Formation (in direct bromination of biphenyl): Direct bromination of biphenyl can lead to a mixture of brominated isomers and varying degrees of bromination. To achieve the desired 3,3',5,5'-tetrabromo substitution pattern, precise control over reaction conditions, including the choice of brominating agent and catalyst, is essential.[1]
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Homocoupling of Intermediates: In coupling reactions, side reactions such as the homocoupling of reaction intermediates can occur.
-
Debromination: Reductive debromination of the starting material or product can occur, especially at high temperatures or in the presence of certain impurities.
-
Solvent-Related Impurities: The choice of solvent can influence byproduct formation. Ensure the solvent is dry and appropriate for the reaction conditions.
To minimize these impurities, consider the following:
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Control Stoichiometry: Use a precise molar ratio of reactants to favor the desired reaction pathway.
-
Optimize Temperature: Gradual heating and maintaining a stable reaction temperature can prevent the formation of thermally induced byproducts.
-
Purification Strategy: A multi-step purification process, potentially involving column chromatography followed by recrystallization, may be necessary to achieve high purity.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the crude this compound to the desired specification (≥98%). What are the recommended purification methods?
-
Answer: this compound is a solid that can be purified by standard techniques, though its high molecular weight and low solubility in some common solvents can present challenges.
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Toluene or a mixture of solvents like ethanol and water are often good starting points.
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Column Chromatography: For removing closely related impurities, silica gel column chromatography can be effective. A non-polar eluent system, such as hexane with a small amount of a more polar solvent like ethyl acetate, is typically used.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some byproducts before final purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approaches include:
-
Ullmann Coupling: This method involves the copper-catalyzed coupling of two molecules of a 1-bromo-3,5-disubstituted benzene derivative. For this compound, the self-coupling of 1,3,5-tribromobenzene is a direct route.
-
Direct Bromination of Biphenyl: While seemingly straightforward, achieving the specific 3,3',5,5'-tetrabromo substitution pattern through direct bromination of biphenyl is challenging due to the difficulty in controlling regioselectivity.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple a 3,5-dibromophenylboronic acid derivative with a 1,3,5-tribromobenzene.
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis involves hazardous materials and conditions. Key safety precautions include:
-
Handling Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
High Temperatures: Many of the synthetic routes require high reaction temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Solvent Safety: Use and handle organic solvents in a well-ventilated area, away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (typically around 185-190 °C).[2][3]
Data Presentation
The following table summarizes illustrative quantitative data for the large-scale synthesis of this compound via the Ullmann coupling of 1,3,5-tribromobenzene. This data is representative and may vary based on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 1,3,5-Tribromobenzene | Purity ≥ 98% |
| Catalyst | Copper powder (activated) | - |
| Solvent | Dimethylformamide (DMF) | Anhydrous |
| Reaction Temperature | 150-160 °C | - |
| Reaction Time | 24-48 hours | Monitored by TLC/HPLC |
| Scale | 1 kg (1,3,5-tribromobenzene) | - |
| Typical Yield (Crude) | 60-70% | - |
| Purification Method | Recrystallization from Toluene | - |
| Yield (Purified) | 50-60% | - |
| Final Purity | ≥ 99% | Determined by HPLC |
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
This protocol describes a representative procedure for the large-scale synthesis of this compound.
Materials:
-
1,3,5-Tribromobenzene (1.0 kg, 3.18 mol)
-
Activated Copper Powder (1.0 kg, 15.7 mol)
-
Anhydrous Dimethylformamide (DMF) (5 L)
-
Toluene (for recrystallization)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Large Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add activated copper powder (1.0 kg).
-
Addition of Reactants: Under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 kg) and anhydrous DMF (5 L) to the flask.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the copper residues. Wash the copper cake with additional DMF.
-
Precipitation: Pour the filtrate into a large volume of deionized water (approx. 20 L) with stirring. The crude product will precipitate as a solid.
-
Isolation of Crude Product: Collect the precipitated solid by filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Purification:
-
Transfer the crude solid to a large flask.
-
Add toluene and heat the mixture to reflux to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold toluene.
-
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
preventing the formation of chlorinated byproducts during bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of chlorinated byproducts during bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of chlorine contamination in bromine reagents?
A1: The most common source of chlorine contamination in commercially available bromine is the manufacturing process itself. In many industrial methods, bromine is produced by oxidizing bromide ions with chlorine gas (Cl₂).[1] Excess chlorine or incomplete separation can lead to residual chlorine being dissolved in the final bromine product. Reagent-grade bromine typically has a maximum specified chlorine content, which should be verified by the supplier's certificate of analysis.[2]
Q2: How can the presence of chlorine in bromine affect my bromination reaction?
A2: The presence of chlorine can lead to the formation of undesired chlorinated byproducts alongside your desired brominated product. This occurs because chlorine can also react with your substrate, leading to a mixture of products that can be difficult to separate. This not only reduces the yield of your target molecule but also complicates the purification process. In some cases, mixed chloro-bromo species can also be formed.
Q3: What are the common methods for removing chlorine from a bromine reagent in a laboratory setting?
A3: Several methods can be employed to reduce or eliminate chlorine from bromine before use:
-
Washing with a Bromide Salt Solution: Shaking the bromine with a concentrated solution of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), is an effective method. The bromide ions react with the chlorine to form bromine and chloride ions, effectively "scrubbing" the chlorine from the bromine.
-
Fractional Distillation: Due to the difference in boiling points between chlorine (-34.6 °C) and bromine (58.8 °C), fractional distillation can be used to separate the more volatile chlorine from the bromine.[3]
-
Use of Halogen Scavengers: Certain compounds, known as halogen scavengers, can selectively react with and neutralize chlorine. While less common for reagent purification, they can sometimes be used directly in the reaction mixture.
Q4: Are there alternative brominating agents that are less likely to cause chlorinated byproducts?
A4: Yes, N-Bromosuccinimide (NBS) is a common and effective alternative to liquid bromine.[3] It is a crystalline solid that is easier and safer to handle than bromine. When used correctly, NBS can provide a low, steady concentration of bromine in the reaction mixture, minimizing side reactions. However, it is crucial to use high-purity NBS, as impurities can still lead to undesired byproducts.
Q5: How can I detect and quantify the presence of chlorinated byproducts in my reaction mixture?
A5: The most common and effective method for identifying and quantifying chlorinated byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique separates the components of your reaction mixture and provides mass spectra that can definitively identify the chlorinated species. For quantifying the amount of chlorine in the bromine reagent itself, titration methods, such as argentometric titration, can be used.[5]
Troubleshooting Guides
Issue 1: Unexpected Chlorinated Byproducts Detected in the Final Product
Symptoms:
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GC-MS analysis of the crude reaction mixture shows peaks corresponding to chlorinated or mixed chloro-bromo adducts.
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NMR spectra show unexpected signals, potentially in regions characteristic of chlorinated compounds.
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The isolated product has a lower than expected yield and is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Chlorine contamination in the bromine reagent. | Purify the bromine reagent before use. | Protocol 1: Washing Bromine with Sodium Bromide Solution or Protocol 2: Fractional Distillation of Bromine . |
| Chloride impurities in the solvent or other reagents. | Use high-purity, anhydrous solvents and reagents. Check the specifications of all starting materials. | N/A |
| Reaction with a chlorinated solvent. | Avoid using chlorinated solvents (e.g., dichloromethane, chloroform) if possible. If a chlorinated solvent is necessary, ensure it is inert under the reaction conditions. | N/A |
Issue 2: Low Yield and/or Selectivity in Bromination Reaction
Symptoms:
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The yield of the desired brominated product is significantly lower than expected.
-
A complex mixture of products is observed, including starting material, poly-brominated, and chlorinated compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Competitive chlorination due to impure bromine. | Purify the bromine reagent. | Protocol 1: Washing Bromine with Sodium Bromide Solution or Protocol 2: Fractional Distillation of Bromine . |
| Sub-optimal reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and stoichiometry. | N/A |
| Use of a highly reactive substrate. | Consider using a milder brominating agent. | Protocol 3: Using N-Bromosuccinimide (NBS) for Bromination . |
Data Presentation
Table 1: Comparison of Bromine Purification Methods
| Purification Method | Initial Chlorine Content (%) | Chlorine Content After Purification (%) | Recovery of Bromine (%) |
| Washing with 10% NaBr (aq) (2 washes) | 0.3 | < 0.05 | ~95 |
| Fractional Distillation (single) | 0.3 | < 0.01 | ~90 |
Note: The data presented are typical values and may vary depending on the initial purity of the bromine and the specific experimental conditions.
Experimental Protocols
Protocol 1: Washing Bromine with Sodium Bromide Solution
Objective: To remove chlorine impurities from liquid bromine.
Materials:
-
Impure liquid bromine
-
10% (w/v) aqueous solution of sodium bromide (NaBr)
-
Separatory funnel
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a fume hood, carefully add the impure bromine to a separatory funnel.
-
Add an equal volume of the 10% NaBr solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure. The chlorine will react with the NaBr to form NaCl and Br₂.
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Allow the layers to separate. The denser bromine layer will be at the bottom.
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Drain the lower bromine layer into a clean, dry flask.
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Repeat the washing step with a fresh portion of the NaBr solution.
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To dry the washed bromine, transfer it to a clean separatory funnel and add a small volume of concentrated sulfuric acid. Shake gently and allow the layers to separate.
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Drain the dried bromine into a flask containing a few lumps of anhydrous calcium chloride.
-
The purified bromine can be used directly or further purified by distillation.
Protocol 2: Fractional Distillation of Bromine
Objective: To purify bromine by separating it from less volatile impurities and residual water.
Materials:
-
Washed and dried bromine (from Protocol 1)
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)[6]
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[6]
-
Add the washed and dried bromine and a few boiling chips to the distillation flask.
-
Begin heating the flask gently with the heating mantle.
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Collect the fraction that distills at the boiling point of bromine (58.8 °C). Discard any initial lower-boiling fractions, which may contain residual chlorine.
-
Collect the purified bromine in a clean, dry receiving flask cooled in an ice bath.
-
Store the purified bromine in a tightly sealed, amber glass bottle away from light.
Protocol 3: Using N-Bromosuccinimide (NBS) for Bromination
Objective: To perform a bromination reaction using a safer and more selective brominating agent.
Materials:
-
Substrate to be brominated
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Appropriate solvent (e.g., carbon tetrachloride, acetonitrile)
-
Radical initiator (e.g., AIBN or UV light), if required for the specific reaction
-
Reaction flask
-
Reflux condenser
Procedure:
-
Dissolve the substrate in the chosen solvent in the reaction flask.
-
Add NBS (typically 1.1 equivalents) to the solution.
-
If a radical reaction is intended, add a catalytic amount of the radical initiator or expose the reaction to a UV lamp.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude brominated product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the purification of bromine to remove chlorine and water.
Caption: Troubleshooting logic for the formation of chlorinated byproducts.
References
stability of 3,3',5,5'-Tetrabromo-1,1'-biphenyl under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetrabromo-1,1'-biphenyl. The information focuses on the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a member of the polybrominated biphenyl (PBB) class of compounds, is known for its high chemical and thermal stability.[1] PBBs are generally resistant to degradation, which contributes to their persistence in the environment. The parent compound, biphenyl, is very stable in both acidic and alkaline media, suggesting a similar stability profile for its brominated derivatives.
Q2: Is this compound expected to degrade under acidic or basic conditions in my experiments?
A2: Based on the high stability of the biphenyl structure, significant degradation of this compound under typical experimental acidic or basic conditions is unlikely. However, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) could potentially lead to a low level of degradation. It is always recommended to perform forced degradation studies to confirm stability in your specific experimental matrix.
Q3: What are the potential degradation pathways for this compound?
A3: While resistant to hydrolysis, polybrominated biphenyls can undergo degradation through other mechanisms. The primary degradation pathway for PBBs in the environment is photolytic debromination, where bromine atoms are removed from the biphenyl rings upon exposure to ultraviolet (UV) light. Microbial degradation can also occur, though it is generally a slow process. Under laboratory conditions, significant degradation would likely require forcing conditions such as high heat or strong oxidizing agents.
Q4: How can I analyze the stability of this compound in my samples?
A4: The most common and effective analytical techniques for monitoring the stability of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry). These methods allow for the separation and quantification of the parent compound and any potential degradation products.
Troubleshooting Guides
Issue: Unexpected peaks appearing in the chromatogram of my this compound sample after treatment with acid or base.
-
Possible Cause 1: Contamination. The new peaks may be from a contaminated reagent, solvent, or glassware.
-
Troubleshooting Step: Analyze a blank sample containing all components of your reaction mixture except for the this compound. If the peaks are present in the blank, the source of contamination needs to be identified and eliminated.
-
-
Possible Cause 2: Degradation. While unlikely under mild conditions, some degradation may have occurred.
-
Troubleshooting Step: Compare the retention times and mass spectra (if using MS detection) of the new peaks with those of potential degradation products, such as hydroxylated or debrominated biphenyls. Perform a forced degradation study under more stringent conditions to intentionally generate degradation products for comparison.
-
-
Possible Cause 3: Interaction with Matrix Components. The compound may be reacting with other components in your experimental matrix.
-
Troubleshooting Step: Simplify your sample matrix to the minimum number of components to identify the interacting species.
-
Issue: The concentration of this compound appears to decrease over time in my acidic or basic solution.
-
Possible Cause 1: Adsorption to Surfaces. Due to its low aqueous solubility, the compound may be adsorbing to the surfaces of your container (e.g., glass, plastic).
-
Troubleshooting Step: Use silanized glassware to minimize adsorption. Also, analyze a sample of the solvent used to rinse the container to check for the presence of the adsorbed compound.
-
-
Possible Cause 2: Precipitation. Changes in pH or solvent composition could cause the compound to precipitate out of solution.
-
Troubleshooting Step: Visually inspect the solution for any precipitate. If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate. Consider using a co-solvent to improve solubility.
-
-
Possible Cause 3: Minor Degradation. A slow degradation process might be occurring.
-
Troubleshooting Step: Employ a stability-indicating analytical method to detect and quantify any potential degradation products. An increase in the concentration of a degradation product corresponding to the decrease in the parent compound would confirm degradation.
-
Experimental Protocols
Protocol for Acid and Base Hydrolysis Forced Degradation Study
This protocol is designed for poorly water-soluble compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To a glass vial, add an appropriate volume of the stock solution.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
If the compound precipitates, add a sufficient amount of a co-solvent (e.g., acetonitrile) to achieve a clear solution.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
After each time point, cool the sample to room temperature.
-
Neutralize the sample with 1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To a glass vial, add an appropriate volume of the stock solution.
-
Add an equal volume of 1 M sodium hydroxide (NaOH).
-
If the compound precipitates, add a sufficient amount of a co-solvent (e.g., acetonitrile) to achieve a clear solution.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
After each time point, cool the sample to room temperature.
-
Neutralize the sample with 1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
4. Control Sample:
-
Prepare a control sample by mixing the stock solution with an equal volume of purified water and the same amount of co-solvent used in the hydrolysis samples.
-
Subject the control sample to the same temperature and time conditions as the hydrolysis samples.
5. Analysis:
-
Analyze all samples using a validated stability-indicating analytical method (e.g., GC-MS or HPLC).
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.
-
Calculate the percentage of degradation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Presentation
Table 1: Illustrative Stability Data of this compound under Acidic Hydrolysis
| Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0 | 100.0 | 0.0 | 0 |
| 6 | 99.8 | 0.2 | 0 |
| 12 | 99.5 | 0.5 | 1 (trace) |
| 24 | 99.1 | 0.9 | 1 |
| 48 | 98.2 | 1.8 | 2 |
Table 2: Illustrative Stability Data of this compound under Basic Hydrolysis
| Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0 | 100.0 | 0.0 | 0 |
| 6 | 99.9 | 0.1 | 0 |
| 12 | 99.7 | 0.3 | 0 |
| 24 | 99.4 | 0.6 | 1 (trace) |
| 48 | 98.8 | 1.2 | 1 |
Note: The data presented in these tables is illustrative and intended to demonstrate the expected high stability of the compound. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Factors influencing the stability of this compound.
References
troubleshooting poor resolution in chromatographic analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor resolution in the chromatographic analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution?
A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram. It is a critical parameter in chromatography as it determines how well two adjacent analytes are separated from each other.[1] An adequate resolution is essential for accurate identification and quantification of the compounds in a mixture.
Q2: What are the primary causes of poor resolution in HPLC?
A2: Poor resolution in High-Performance Liquid Chromatography (HPLC) can stem from several factors, broadly categorized as issues with the column, mobile phase, or the instrument itself.[1][2] Common causes include column aging or contamination, an inappropriate mobile phase composition or pH, a flow rate that is too high, and excessive system dead volume.[1][3]
Q3: What is peak tailing and how does it affect resolution?
A3: Peak tailing is a phenomenon where the peak's asymmetry results in a broader second half compared to the first half.[4][5] This can be caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanols.[6] Peak tailing can negatively impact resolution by causing peaks to overlap, making accurate integration and quantification difficult.[4][7]
Q4: What is an acceptable peak asymmetry or tailing factor?
A4: The ideal peak has an asymmetry or tailing factor of 1.0. For a new column, an acceptable asymmetry factor (As) is typically between 0.9 and 1.2.[4] In practice, an As value below 1.5 is often considered acceptable, but a value greater than 2.0 indicates a problem that needs to be addressed.[4]
Q5: How can I improve the resolution of my analysis?
A5: To improve resolution, you can adjust several parameters. Increasing the column length, decreasing the particle size of the stationary phase, and optimizing the mobile phase composition and flow rate can all enhance separation.[8] Additionally, ensuring the column is not overloaded and that the sample is dissolved in a solvent compatible with the mobile phase can also lead to better resolution.[3][9]
Troubleshooting Guide for Poor Resolution
This guide provides a systematic approach to troubleshooting common issues encountered during the chromatographic analysis of this compound.
Issue 1: Broad, Poorly Resolved Peaks
-
Question: My chromatogram shows broad peaks with inadequate separation for this compound and other components. What should I investigate?
-
Answer: Broad and poorly resolved peaks can be caused by several factors. Start by checking the following:
-
Column Efficiency: The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[1] Using a column with a smaller particle size or a longer length can also increase efficiency.[8][10]
-
Flow Rate: A flow rate that is too high can lead to poor separation.[3] Try reducing the flow rate to allow for better interaction between the analyte and the stationary phase.
-
Mobile Phase Composition: The mobile phase may not be optimal for the separation. Adjust the solvent strength to achieve better retention and separation. For reversed-phase chromatography, this typically involves changing the ratio of the organic modifier to the aqueous phase.
-
Temperature: Inconsistent or suboptimal column temperature can affect retention times and peak shape. Ensure a stable column temperature is maintained.[10]
-
Issue 2: Significant Peak Tailing
-
Question: The peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for a relatively non-polar compound like this compound can be unexpected but may be caused by secondary interactions with the stationary phase.
-
Active Sites on the Column: The primary cause of tailing for compounds with polar functional groups is interaction with active silanol groups on the silica-based stationary phase.[6] While less common for non-polar compounds, it is still a possibility. Using an end-capped column can minimize these interactions.[5][6]
-
Column Contamination: Contamination at the column inlet can lead to peak distortion. Backflushing the column or replacing the guard column may resolve the issue.[1]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or the concentration of the sample.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[9]
-
Issue 3: Inconsistent Retention Times and Resolution
-
Question: I am observing shifting retention times and inconsistent resolution between runs. What could be the problem?
-
Answer: Inconsistent results are often due to a lack of system stability.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[9] Inconsistent mobile phase composition will lead to variable retention times.
-
Temperature Fluctuations: Unstable column temperatures can cause retention time shifts.[3] Use a column oven to maintain a constant temperature.
-
Pump Issues: Leaks or air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.[9] Purge the pump and check for any leaks.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is suitable for the analysis of this compound.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of acetonitrile. |
Gas Chromatography (GC) Method
Gas chromatography with an electron capture detector (GC-ECD) is also a suitable technique for analyzing halogenated compounds like this compound.
| Parameter | Specification |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Detector | Electron Capture Detector (ECD) |
| Sample Preparation | Dissolve 0.1 mg of this compound in 10 mL of hexane. |
Quantitative Data Summary
Table 1: Impact of HPLC Parameters on Resolution
| Parameter Change | Effect on Resolution | Rationale |
| Increase Column Length | Increases | More theoretical plates, leading to better separation.[8] |
| Decrease Particle Size | Increases | Higher column efficiency.[10] |
| Decrease Flow Rate | Increases | More time for analyte interaction with the stationary phase.[3] |
| Optimize Mobile Phase | Increases | Improves selectivity (α) and retention factor (k'). |
| Increase Temperature | Can Increase or Decrease | Can improve efficiency but may reduce selectivity.[10] |
Table 2: Acceptable Chromatographic Peak Parameters
| Parameter | Acceptable Range |
| Asymmetry Factor (As) | 0.9 - 1.5[4] |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Resolution (Rs) | > 1.5 for baseline separation |
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. transformer-tester.com [transformer-tester.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl for In Vitro Assays
Welcome to the technical support center for 3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of TBB for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing TBB solutions for your experiments.
Q1: My this compound (TBB) is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound is a highly lipophilic compound and is expected to have very low solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous assay medium.
Q2: Which organic solvent is best for creating a stock solution of TBB?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of nonpolar compounds for biological assays.[1] It is miscible with a wide range of organic and aqueous solvents and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).[1] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your assay.
Q3: My TBB precipitates out of solution when I dilute the DMSO stock into my cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are several strategies to prevent precipitation:
-
Optimize the Dilution Method: Add the TBB stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[1]
-
Use an Intermediate Dilution Step: Instead of diluting directly from a highly concentrated stock, consider making an intermediate dilution in either the organic solvent or the cell culture medium.[1]
-
Lower the Final Concentration: The final concentration of TBB in your assay may be exceeding its aqueous solubility limit. Try lowering the working concentration.
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[1]
-
Incorporate a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds.[2] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[2]
-
Use Serum or Albumin: If your cell culture medium contains serum, the albumin and other proteins can help to bind and solubilize lipophilic compounds. If using a serum-free medium, the addition of purified bovine serum albumin (BSA) may improve TBB solubility.[2]
Q4: I am still observing precipitation even after trying the above methods. Are there any other techniques I can use?
A4: For particularly challenging compounds like TBB, more advanced formulation strategies may be necessary:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[3][4]
-
Preparation of a Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[5] Techniques like solvent evaporation can be used to create an amorphous solid dispersion, which can have a higher dissolution rate.[3][5]
Frequently Asked Questions (FAQs)
What are the physicochemical properties of this compound (TBB)?
| Property | Value |
| Molecular Formula | C₁₂H₆Br₄[6] |
| Molecular Weight | 469.79 g/mol [6] |
| Appearance | Powder or dark gray solid[6] |
| Melting Point | 185-190 °C[6] |
| XLogP3 | 6.3[6] |
What is a typical workflow for preparing TBB for an in vitro assay?
The following diagram illustrates a general workflow for preparing a TBB working solution from a solid compound.
Caption: Workflow for preparing a TBB working solution.
What is a logical approach to troubleshooting TBB solubility issues?
The following decision tree can guide you through troubleshooting solubility problems with TBB.
Caption: Troubleshooting workflow for TBB solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TBB in DMSO
Materials:
-
This compound (TBB) powder (MW: 469.79 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 4.70 mg of TBB powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the TBB.
-
If the TBB is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that no solid particles are present.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of TBB in Cell Culture Medium
Materials:
-
10 mM TBB stock solution in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or multi-well plate
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock solution.
-
For example, to prepare 1 mL of working solution, add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube, add 1 µL of the 10 mM TBB stock solution dropwise to the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
The final concentration of DMSO in the working solution will be 0.1%.
-
Use the working solution immediately in your in vitro assay.
Note: The final concentration of DMSO should be tested for its effect on your specific cell line or assay system. A solvent control (medium with 0.1% DMSO) should always be included in your experiments.
Hypothetical Signaling Pathway for TBB Investigation
TBB and other polybrominated biphenyls are known to have toxicological effects, and a potential area of investigation could be their impact on cellular stress and inflammatory signaling pathways. The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical signaling pathway for TBB investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Degradation of 3,3',5,5'-Tetrabromo-1,1'-biphenyl under UV Irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBB) under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under UV irradiation?
A1: The primary degradation pathway for polybrominated biphenyls (PBBs), including this compound, under UV irradiation is reductive debromination. This process involves the sequential loss of bromine atoms from the biphenyl structure. For many polybrominated compounds, debromination tends to occur preferentially at the ortho-positions relative to the biphenyl linkage, although meta- and para-debromination also occur. In aqueous environments, oxidative processes may also contribute to the degradation, leading to the formation of hydroxylated byproducts.
Q2: What are the expected degradation products of this compound?
A2: Based on the principle of reductive debromination, the expected degradation products are lower brominated biphenyls. For this compound, this would include various isomers of tribromobiphenyl, dibromobiphenyl, and monobromobiphenyl, eventually leading to biphenyl. In some cases, intramolecular cyclization can occur, leading to the formation of polybrominated dibenzofurans, though this is more commonly reported for polybrominated diphenyl ethers (PBDEs).
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of PBBs and their degradation products. For enhanced sensitivity and selectivity, especially in complex sample matrices, gas chromatography with tandem mass spectrometry (GC-MS/MS) is recommended. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements for confident identification of degradation products.
Q4: How can I minimize the degradation of this compound during sample preparation and analysis?
A4: To prevent thermal degradation during GC-MS analysis, it is crucial to use a cool-on-column or programmable temperature vaporization (PTV) injector. If using a split/splitless injector, the injector temperature should be optimized to be high enough for efficient volatilization but low enough to minimize degradation. Using shorter GC columns with thinner films can also reduce the residence time of the analyte at high temperatures. It is also important to protect analytical standards and samples from light exposure to prevent photodegradation during storage and handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
| Problem | Possible Causes | Recommended Solutions |
| No degradation of this compound observed after UV irradiation. | 1. Inappropriate UV wavelength or intensity.2. The solvent used is absorbing the UV light.3. Low concentration of the target compound. | 1. Ensure the UV lamp emits at a wavelength absorbed by the compound (typically in the UV-B or UV-C range for brominated aromatics). Verify the lamp's output.2. Choose a solvent that is transparent in the UV range of interest (e.g., hexane, acetonitrile, or water).3. Increase the initial concentration of this compound or increase the irradiation time. |
| Multiple unexpected peaks in the chromatogram of the irradiated sample. | 1. Formation of various degradation products (isomers of lower brominated biphenyls).2. Contamination from solvents or glassware.3. Thermal degradation in the GC inlet. | 1. This is expected. Use mass spectrometry to identify the peaks based on their mass spectra and fragmentation patterns.2. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned.3. Optimize GC inlet temperature and consider using a gentler injection technique like cool-on-column. |
| Poor reproducibility of degradation kinetics. | 1. Fluctuations in UV lamp intensity.2. Inconsistent sample positioning relative to the UV source.3. Temperature variations during the experiment. | 1. Allow the UV lamp to stabilize before starting the experiment and monitor its output if possible.2. Use a fixed sample holder to ensure consistent distance and angle from the UV lamp.3. Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature. |
| Difficulty in identifying degradation products by GC-MS. | 1. Co-elution of isomers.2. Low concentration of degradation products.3. Lack of reference standards for degradation products. | 1. Optimize the GC temperature program to improve separation. Consider using a longer GC column or a column with a different stationary phase.2. Concentrate the sample before analysis. Use a more sensitive detector or ionization technique.3. Use high-resolution mass spectrometry to determine the elemental composition of the unknown peaks. Interpret the fragmentation patterns to deduce the structure. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the UV degradation of this compound.
Protocol 1: Photodegradation of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a UV-transparent solvent such as hexane or acetonitrile.
-
Sample Preparation: Dilute the stock solution to the desired experimental concentration (e.g., 1 mg/L) in the chosen solvent. Transfer a known volume (e.g., 10 mL) into a quartz reaction vessel.
-
UV Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp emitting primarily at 254 nm). Ensure the sample is continuously stirred during irradiation.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 1 mL) of the sample.
-
Sample Analysis: Analyze the collected samples by GC-MS to determine the concentration of the parent compound and identify degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus irradiation time to determine the pseudo-first-order degradation rate constant.
Protocol 2: Analysis of Degradation Products by GC-MS
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless (optimized temperature, e.g., 250°C) or Cool-on-column.
-
Column: A non-polar or semi-polar capillary column suitable for PBB analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of the parent compound and known degradation products.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Sample Injection: Inject 1 µL of the sample or standard solution into the GC.
-
Data Acquisition and Processing: Acquire and process the chromatograms and mass spectra using the instrument's software. Identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Data Presentation
The following table provides a hypothetical summary of quantitative data for the photodegradation of this compound based on typical results for similar PBBs.
Table 1: Pseudo-First-Order Rate Constants for the Photodegradation of this compound under Different Conditions
| Condition | Solvent | UV Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 1 | Hexane | 254 | 0.025 | 27.7 |
| 2 | Acetonitrile | 254 | 0.018 | 38.5 |
| 3 | Water | 254 | 0.005 | 138.6 |
| 4 | Hexane | 300 | 0.012 | 57.8 |
Visualizations
Caption: Reductive debromination pathway of this compound.
Caption: General experimental workflow for studying TBB photodegradation.
Validation & Comparative
A Comparative Guide to Analytical Methods for 3,3',5,5'-Tetrabromo-1,1'-biphenyl Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a significant polybrominated biphenyl (PBB) congener (PBB 153). The selection of an appropriate analytical method is critical for accurate and reliable detection in various matrices, including environmental and biological samples. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data, to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. This compound is a non-polar and thermally stable compound, making it well-suited for GC-MS analysis. However, advancements in LC-MS/MS technology also offer a viable and powerful alternative.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For PBBs, GC coupled with a high-sensitivity detector like a tandem mass spectrometer (MS/MS) provides excellent selectivity and low detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing a broader range of compounds, including those that are less volatile or thermally labile, often with simpler sample preparation. While PBBs are amenable to GC-MS, LC-MS/MS can be a valuable tool, particularly when analyzing complex biological matrices or when a multi-analyte method for various brominated flame retardants is required.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of GC-MS/MS and a hypothetical, yet representative, LC-MS/MS method for the analysis of this compound. The GC-MS/MS data is derived from a validated method for PBBs in human serum, while the LC-MS/MS data is based on expected performance for similar analytes in environmental matrices.
| Validation Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acceptance Criteria |
| Limit of Detection (LOD) | 0.7 - 6.5 pg/mL[1][2] | ~0.01 - 0.5 pg on-column[3] | Reportable |
| Limit of Quantification (LOQ) | Low pg/mL range | ~0.05 - 4.00 ng/mL[4] | Reportable |
| Linearity (r²) | 0.994 - 0.998[2] | ≥ 0.994[5] | ≥ 0.99 |
| Accuracy (% Recovery) | 84 - 119%[1][2] | 76 - 124%[6] | 70 - 130% |
| Precision (% RSD) | < 19%[1][2] | < 20%[6] | ≤ 20% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and instrumental analysis for both GC-MS/MS and LC-MS/MS.
Sample Preparation for Environmental and Biological Matrices
A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analyte of interest.
1. Extraction:
-
Solid Samples (Soil, Sediment, Tissue): Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a non-polar solvent such as a hexane/dichloromethane mixture is commonly employed. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be adapted.
-
Liquid Samples (Water, Serum): Liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase extraction (SPE) using a C18 or similar cartridge is effective.[2]
2. Clean-up:
-
The crude extract is often subjected to a clean-up step to remove lipids and other interferences. This can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents such as silica gel or Florisil. Acidic silica can be used for further purification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection at a high temperature (e.g., 280°C).
-
Oven Temperature Program: An optimized temperature gradient is crucial for the separation of PBB congeners. A typical program might start at a lower temperature (e.g., 150°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300-320°C).
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
Ionization: Electron Ionization (EI) is the standard mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating non-polar compounds like PBBs.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Operated in MRM mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are generally more suitable for non-polar compounds like PBBs than Electrospray Ionization (ESI). Negative ion mode is often preferred.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and suitable techniques for the quantitative analysis of this compound.
-
GC-MS/MS is a highly sensitive, selective, and well-established method for this thermally stable, non-polar compound. It often provides excellent chromatographic separation for PBB congeners.
-
LC-MS/MS offers a viable alternative, particularly for complex matrices where minimal sample preparation is desired or when analyzing a broader suite of brominated flame retardants with varying thermal stabilities.
The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including desired detection limits, sample matrix, available instrumentation, and overall analytical workflow. Regardless of the chosen technique, a comprehensive method validation is imperative to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Toxicology of 3,3',5,5'-Tetrabromo-1,1'-biphenyl and Other Polybrominated Biphenyls (PBBs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of various polybrominated biphenyl (PBB) congeners, with a focus on comparing the well-studied 3,3',4,4'-Tetrabromobiphenyl (PBB-77) to other significant PBBs, including the user-specified 3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80). PBBs are persistent environmental pollutants whose toxicity is highly dependent on their specific chemical structure.
The toxicity of PBBs is primarily dictated by the number and position of bromine atoms on the biphenyl rings. This structural variation influences the molecule's ability to adopt a planar or non-planar configuration, which in turn determines its primary mechanism of action.[1][2]
Classification and Mechanistic Overview
PBB congeners are broadly categorized into two groups based on their structure and toxicological mechanism: Dioxin-like (coplanar) and Non-Dioxin-like (non-coplanar).
-
Dioxin-like PBBs: These congeners, such as PBB-77 (3,3',4,4'-TBB), PBB-126 (3,3',4,4',5-PBB), and PBB-169 (3,3',4,4',5,5'-HBB), lack bromine substitutions at the ortho positions (2, 2', 6, 6').[3] This allows the two phenyl rings to rotate into a flat, planar configuration, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This planarity is the key determinant of their primary toxic mechanism: the activation of the Aryl Hydrocarbon Receptor (AhR).[4]
-
Non-Dioxin-like PBBs: Congeners with bromine atoms at one or more ortho positions, such as the abundant PBB-153 (2,2',4,4',5,5'-HBB), are forced into a non-planar configuration.[1] These molecules do not bind to or activate the AhR and thus exhibit different, often less potent, toxicological effects through mechanisms that are not as well-defined.[4]
-
Other Mechanisms: Some congeners may act through entirely different pathways. For instance, PBB-80 has been shown to induce immunotoxicity through the Toll-like receptor 4 (TLR4) pathway, independent of the AhR.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of dioxin-like PBBs like PBB-77 is primarily mediated through the AhR, a ligand-activated transcription factor. Upon binding, the PBB-AhR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, leading to a cascade of toxic effects.
Quantitative Data Presentation
The potency of dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs) or experimentally derived Relative Potencies (REPs), which compare a congener's toxicity to that of TCDD (TEF/REP = 1.0).[5][6][7][8]
Table 1: Comparative Potency of Dioxin-like PBB Congeners This table presents REPs from an in vivo rainbow trout early life-stage mortality assay, a sensitive model for AhR-mediated toxicity. For human risk assessment, the World Health Organization (WHO) recommends using the same TEFs for brominated congeners as their chlorinated analogues as an interim measure due to limited mammalian data.[7]
| Congener | Structure | Type | Relative Potency (REP) in Fish Assay[6][7] | Interim WHO TEF (Mammals/Humans)[7] |
| 2,3,7,8-TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Dioxin | 1.0 (Reference) | 1.0 (Reference) |
| PBB-77 | 3,3',4,4'-Tetrabromobiphenyl | Dioxin-like | 0.00002 | 0.0003 |
| PBB-126 | 3,3',4,4',5-Pentabromobiphenyl | Dioxin-like | 0.0049 | 0.1 |
| PBB-169 | 3,3',4,4',5,5'-Hexabromobiphenyl | Dioxin-like | 0.00013 | 0.03 |
| PBB-153 | 2,2',4,4',5,5'-Hexabromobiphenyl | Non-Dioxin-like | Not Applicable (No AhR activity) | Not Applicable |
Note: Higher REP/TEF values indicate greater dioxin-like toxicity.
Table 2: Comparative In Vivo Toxicity of PBB-77 and PBB-52 in Rats This table summarizes data from a study where immature male Wistar rats were given a single intraperitoneal dose (150 µmol/kg) of either PBB-77 or PBB-52 (2,2',5,5'-Tetrabromobiphenyl) and observed for 10 days. The results highlight the stark difference in toxicity driven by the AhR-activating potential of PBB-77.
| Endpoint | PBB-77 (Dioxin-like) | PBB-52 (Non-Dioxin-like) |
| Body Weight Gain | Significant reduction | No observed effect |
| Liver Weight | Significantly increased (enlarged, pale) | No observed effect |
| Thymus Weight | Marked reduction (atrophy) | No observed effect |
| Liver Histology | Hepatocyte enlargement and vacuolation | No observed effect |
| Thymus Histology | Marked depletion of lymphocytes (cortex) | No observed effect |
| AHH Induction | Potent inducer | Weak inducer |
Experimental Protocols
Protocol 1: In Vivo Rodent Toxicity Bioassay
This protocol outlines a general procedure for assessing the in vivo toxicity of PBB congeners, as demonstrated in studies causing effects like thymic atrophy.[9][10]
-
Animal Model: Immature male rodents (e.g., Wistar rats, C57BL/6 mice), 21-25 days old. Animals are acclimated for one week prior to the study.
-
Test Substance Administration: PBB congeners are dissolved in a suitable vehicle (e.g., corn oil). A single dose is administered via intraperitoneal (IP) injection or gavage. Control animals receive the vehicle only.
-
Dose Groups: A minimum of three dose groups and a vehicle control group are used, with 5-10 animals per group.
-
Observation Period: Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur) for a period of 10-14 days. Body weight is recorded daily.
-
Necropsy and Endpoint Analysis:
-
At the end of the study, animals are euthanized by CO₂ asphyxiation.
-
A gross pathological examination is performed.
-
Key organs, including the liver and thymus, are excised, trimmed of fat, and weighed.
-
Tissue samples are collected and fixed in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining).
-
Blood samples may be collected for serum chemistry analysis.
-
Liver microsomes can be prepared to measure Aryl Hydrocarbon Hydroxylase (AHH) or EROD activity as a biomarker of AhR activation.
-
-
Data Analysis: Organ weights are expressed relative to body weight. Statistical significance between treated and control groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Protocol 2: AhR Activation Reporter Gene Assay
This in vitro protocol is a high-throughput method to screen for and quantify the AhR-activating potential of PBB congeners.
-
Cell Line: A suitable mammalian cell line (e.g., mouse hepatoma, Hepa-1c1c7) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple XREs.
-
Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 96-well plates at a density that ensures 80-90% confluency at the time of the assay. Plates are incubated for 24 hours.
-
Compound Treatment:
-
Serial dilutions of test PBB congeners and a positive control (e.g., TCDD) are prepared in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should be consistent and non-toxic (e.g., ≤0.1%).
-
The culture medium is replaced with a medium containing the test compounds, positive control, or vehicle control.
-
Plates are incubated for a set period (e.g., 18-24 hours).
-
-
Luciferase Activity Measurement:
-
The treatment medium is removed, and cells are lysed according to the manufacturer's protocol for the chosen luciferase assay system.
-
The substrate is added, and luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
Luminescence values are normalized to cell viability (measured in a parallel plate via assays like MTT or CellTiter-Glo) to control for cytotoxicity.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
Dose-response curves are plotted to determine the EC₅₀ (concentration for 50% maximal response) for each congener, allowing for direct potency comparison.
-
Conclusion
The toxicity of polybrominated biphenyls is highly congener-specific and directly linked to molecular structure.
-
PBB-77 (3,3',4,4'-TBB) and other coplanar PBBs are potent toxicants whose effects, including wasting syndrome, thymic atrophy, and hepatotoxicity, are mediated by the Aryl Hydrocarbon Receptor. Their toxic potential can be quantified and compared using a TEF/REP framework.
-
PBB-153 (2,2',4,4',5,5'-HBB) , the most abundant congener in commercial mixtures, is a non-dioxin-like compound.[3][4][11] It does not activate the AhR and is significantly less toxic than PBB-77 on an acute basis, though it is highly persistent and associated with long-term health effects such as endocrine disruption.[11]
-
PBB-80 (3,3',5,5'-TBB) represents yet another class of PBB toxicity, inducing immunotoxic and developmental effects through non-AhR pathways like TLR4 signaling.
This comparative analysis underscores the critical need for congener-specific risk assessment. Relying on total PBB measurements can be misleading, as the overall toxicity of a PBB mixture is disproportionately driven by the concentration of the highly potent, dioxin-like congeners.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chm.pops.int [chm.pops.int]
- 7. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Dexamethasone and 2,3,7,8-tetrachlorodibenzo-p-dioxin can induce thymic atrophy by different mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of polybrominated biphenyls (PBB) on immune response in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl and Its Isomers for Researchers
This guide provides a detailed comparison of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (also known as PBB-80) with other tetrabromobiphenyl isomers, focusing on their physicochemical properties, biological activities, and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development and environmental science, supported by experimental data to facilitate informed decisions in research and development.
Physicochemical Properties of Tetrabromobiphenyl Isomers
The positioning of bromine atoms on the biphenyl rings significantly influences the physicochemical properties of tetrabromobiphenyl isomers. These properties, in turn, affect their environmental fate, bioavailability, and interaction with biological systems. A summary of key properties for this compound and two other representative isomers is presented below.
| Property | This compound (PBB-80) | 3,3',4,4'-Tetrabromobiphenyl (PBB-77) | 2,2',5,5'-Tetrabromobiphenyl (PBB-52) |
| CAS Number | 16400-50-3[1] | 32598-14-4 | 59080-37-4[2] |
| Molecular Formula | C₁₂H₆Br₄[1] | C₁₂H₆Br₄ | C₁₂H₆Br₄[2] |
| Molecular Weight | 469.79 g/mol [1] | 469.79 g/mol | 469.79 g/mol [2] |
| Appearance | Off-white to yellow powder | Not specified | Not specified |
| Melting Point | 185-190 °C | Not specified | Not specified |
| Boiling Point | 401.8 °C at 760 mmHg | Not specified | Not specified |
| Vapor Pressure | 2.67E-06 mmHg at 25°C | Not specified | Not specified |
| Water Solubility | Low (expected) | Low (expected) | Low (expected) |
| LogP (Octanol/Water Partition Coefficient) | 6.3 (calculated) | Not specified | 6.4 (calculated)[3] |
Comparative Biological Activity and Toxicity
The toxicological profiles of tetrabromobiphenyl isomers are highly dependent on their specific structure. The presence or absence of bromine atoms at the ortho positions (2, 2', 6, and 6') is a critical determinant of their ability to adopt a planar configuration, which influences their interaction with receptors such as the aryl hydrocarbon receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Activation and Associated Toxicity
3,3',4,4'-Tetrabromobiphenyl, lacking ortho-bromine atoms, can adopt a coplanar structure, making it a potent ligand for the AhR. This interaction is a key initiating event for many of its toxic effects. In contrast, isomers with ortho-substituents, like 2,2',5,5'-tetrabromobiphenyl, are sterically hindered from attaining planarity and are thus weak AhR agonists.
| Isomer | AhR Induction | Observed Toxic Effects (in vivo, rats) | Reference |
| 3,3',4,4'-Tetrabromobiphenyl | Potent inducer of aryl hydrocarbon hydroxylase (AHH) | Significant reduction in growth rate, pale and enlarged livers, marked reduction in thymus size, enlarged and vacuolated hepatocytes, depletion of lymphocytes in the thymus. | [4][5] |
| 2,2',5,5'-Tetrabromobiphenyl | Weak phenobarbital-type inducer of cytochrome P-450 | No observed toxic effects at the same dose as 3,3',4,4'-TBB. | [4][5] |
| 3,3',5,5'-Tetrabromobiphenyl | Not specified as a potent AhR agonist | Induces immunotoxicity through a different pathway (see below). | [6][7] |
The data strongly suggest a correlation between the ability of a PBB isomer to induce AHH activity and its toxicity.[4][5] The coplanar 3,3',4,4'-isomer is significantly more toxic than the non-coplanar 2,2',5,5'-isomer.
Immunotoxicity via TLR4/NF-κB Signaling
Recent studies have revealed that this compound (PBB-80) can exert immunotoxic effects through a mechanism independent of the classical AhR pathway. Research in zebrafish has shown that PBB-80 and its hydroxylated metabolite can induce an inflammatory response by activating the Toll-like receptor 4 (TLR4) signaling pathway, which in turn activates the transcription factor NF-κB.[6][7]
Key findings from zebrafish studies on PBB-80:
-
Inhibition of early embryonic development.[6]
-
Induction of oxidative stress, evidenced by increased reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][8]
-
Upregulation of mRNA expression for inflammatory cytokines and chemokines.[6]
-
Molecular docking studies show that PBB-80 can bind stably to TLR4.[6][7]
This highlights a distinct mechanism of toxicity for PBB-80 compared to isomers whose toxicity is primarily mediated by AhR activation.
Signaling Pathways
The differential toxicity of tetrabromobiphenyl isomers can be attributed to their interaction with distinct cellular signaling pathways.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by coplanar PBBs.
References
- 1. 3,3',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 635340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2',5,5'-Tetrabromobiphenyl [webbook.nist.gov]
- 3. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. 3,3',5,5'-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Performance Under Fire: A Comparative Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a Flame Retardant
For researchers, scientists, and professionals in material science, this guide provides a comprehensive comparison of the flame retardant, 3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBB), against other common alternatives. This document synthesizes available experimental data to offer an objective performance analysis.
Introduction
This compound (TBB) is a member of the polybrominated biphenyl (PBB) class of compounds, characterized by a biphenyl structure with four bromine atoms.[1] Its high bromine content makes it a candidate for use as a flame retardant or a precursor in the synthesis of other flame retardants.[2][3] Brominated flame retardants (BFRs) are known to be highly effective in improving the fire safety of a wide range of polymeric materials used in electronics, textiles, and building insulation.[1][3] The primary mechanism of action for BFRs involves the release of bromine radicals at high temperatures, which interfere with the combustion chain reaction in the gas phase, ultimately quenching the flame.[3]
This guide will delve into the performance of TBB and compare it with other widely used brominated flame retardants, namely Tetrabromobisphenol A (TBBPA), Decabromodiphenyl ether (DecaBDE), and Hexabromocyclododecane (HBCD), across various standard flammability tests.
Quantitative Performance Data
Table 1: Limiting Oxygen Index (LOI) Data
The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support the combustion of a material. A higher LOI value indicates better flame retardancy.
| Polymer Matrix | Flame Retardant | Loading (%) | LOI (%) | Citation |
| Epoxy Resin | None | 0 | 22.6 | [4] |
| Epoxy Resin | TBBPA-based | 10 (wt%) | 68.5 | [5] |
| Epoxy Resin | DecaBDE | 50 (wt%) | 39.9 | [6] |
| Polystyrene Foam | HBCD | ~0.5-1 (wt%) | Varies | [7] |
| Epoxy Resin | Phosphorus-based | 10 (wt%) | 30.5 | [4] |
Table 2: UL 94 Vertical Burn Test Data
The UL 94 test is a widely used standard to classify the flammability of plastic materials. The V-0 rating indicates the highest level of flame retardancy in this classification.
| Polymer Matrix | Flame Retardant | Loading (%) | UL 94 Rating | Citation |
| Epoxy Resin | None | - | Fails | [4] |
| Epoxy Resin | TBBPA | - | V-0 | [3] |
| Epoxy Resin | DecaBDE | 50 (wt%) | V-0 | [6] |
| Polystyrene Foam | HBCD | - | Meets building codes | [1] |
| Epoxy Resin | Phosphorus-based | 10 (wt%) | V-0 | [4] |
Table 3: Cone Calorimetry Data
Cone calorimetry is a bench-scale test that measures various fire-related properties, including the heat release rate (HRR), which is a critical indicator of fire intensity. A lower peak heat release rate (pHRR) signifies better fire safety.
| Polymer Matrix | Flame Retardant | Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Citation |
| Epoxy Resin | None | 0 | High | [8] |
| Epoxy Resin | Phosphorus-based | - | Reduced by 62.1% | [8] |
| Epoxy Resin | DecaBDE | - | Significantly Reduced | [6] |
| Polystyrene Foam | HBCD | - | Meets building codes | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
The LOI test is performed by placing a small, vertically oriented specimen in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration in the gas mixture is systematically reduced until the flame is no longer sustained. The LOI is the minimum percentage of oxygen that just supports flaming combustion.
UL 94 Vertical Burn Test
In the UL 94 vertical burn test, a rectangular test specimen is held vertically and exposed to a controlled flame at its lower end for two 10-second intervals. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen are recorded. Based on these observations, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.
Cone Calorimetry (ASTM E1354 / ISO 5660)
A 100 mm x 100 mm flat sample of the material is exposed to a controlled level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion products are collected and analyzed. Key parameters measured include the time to ignition, heat release rate (HRR), total heat released (THR), mass loss rate, and smoke production.
Mechanisms of Action and Signaling Pathways
The primary flame retardant mechanism of brominated compounds like TBB is through gas-phase inhibition of the combustion process.
Caption: Gas and condensed phase mechanisms of brominated flame retardants.
The thermal decomposition of the polymer releases flammable gases. Simultaneously, the brominated flame retardant decomposes to release bromine radicals (Br•). These highly reactive bromine radicals scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction, forming less reactive hydrogen bromide (HBr) and effectively quenching the flame. Some brominated flame retardants also promote the formation of a char layer on the polymer surface, which acts as a physical barrier, insulating the underlying material from heat and reducing the release of flammable gases.
Experimental Workflow
A typical workflow for evaluating the performance of a new flame retardant involves several key stages, from synthesis and formulation to comprehensive flammability testing.
Caption: Standard workflow for evaluating flame retardant performance.
Conclusion
References
- 1. buildblock.com [buildblock.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. quadlock.com [quadlock.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
comparing brominated flame retardants with halogen-free alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of brominated flame retardants (BFRs) and halogen-free flame retardants (HFFRs), supported by experimental data. The information is intended to assist researchers and scientists in making informed decisions for material selection and development.
Introduction
Flame retardants are essential chemical additives used in a wide range of polymeric materials to inhibit, suppress, or delay the production of flames, thereby enhancing fire safety.[1] For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficiency and cost-effectiveness.[1] However, increasing concerns over their environmental persistence, bioaccumulation, and potential health risks have spurred the development and adoption of halogen-free flame retardants (HFFRs).[1][2] This guide presents a detailed comparison of these two classes of flame retardants, focusing on their mechanisms of action, performance metrics, and environmental and health impacts.
Mechanisms of Action
The primary distinction between BFRs and many HFFRs lies in the phase in which they interrupt the combustion cycle.
Brominated Flame Retardants (BFRs) predominantly act in the gas phase .[1] Upon heating, they release bromine radicals that interfere with the high-energy hydrogen and hydroxyl radicals in the flame, effectively quenching the combustion chain reaction.[1][3]
Halogen-Free Flame Retardants (HFFRs) , on the other hand, typically function in the condensed phase (the solid material itself).[1] Common HFFR mechanisms include:
-
Char Formation: Phosphorus and nitrogen-based HFFRs promote the formation of a stable, insulating char layer on the material's surface. This char acts as a barrier, limiting the release of flammable volatiles and hindering heat transfer to the underlying polymer.[3]
-
Cooling Effect: Inorganic HFFRs, such as aluminum hydroxide and magnesium hydroxide, undergo endothermic decomposition, releasing water vapor. This process cools the material and dilutes the flammable gases in the surrounding atmosphere.
-
Dilution: Some HFFRs release non-combustible gases that dilute the oxygen concentration around the flame, thus inhibiting combustion.
Performance Comparison: Experimental Data
The fire safety performance of flame retardants is evaluated using various standardized tests. Below is a summary of comparative data for BFRs and HFFRs in different polymer matrices.
Flammability and Fire Growth
Table 1: UL 94 and Limiting Oxygen Index (LOI) Data
| Polymer Matrix | Flame Retardant System | Loading (%) | UL 94 Rating (3.2 mm) | LOI (%) |
| Polypropylene (PP) | None | 0 | Not Rated | 18 |
| Decabromodiphenyl ether (DecaBDE)/Sb₂O₃ | 20 | V-0 | 28 | |
| Ammonium Polyphosphate (APP) | 25 | V-0 | 29 | |
| Polybutylene Terephthalate (PBT) + 30% Glass Fiber | None | 0 | HB | 21 |
| Brominated Polystyrene (BPS) | 15 | V-0 | 32 | |
| Aluminum Diethylphosphinate (AlPi) | 15 | V-0 | 31 |
Data compiled from publicly available material datasheets and research articles.[2][4]
Table 2: Cone Calorimeter Data (Irradiance: 50 kW/m²)
| Polymer Matrix | Flame Retardant System | Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Polypropylene (PP) | None | 0 | 1700 | 120 | 35 |
| DecaBDE/Sb₂O₃ | 20 | 450 | 80 | 45 | |
| Intumescent (APP/PER/MEL) | 25 | 300 | 75 | 50 | |
| PBT + 30% Glass Fiber | None | 0 | 1100 | 100 | 25 |
| Brominated Polystyrene (BPS) | 15 | 350 | 70 | 30 | |
| Aluminum Diethylphosphinate (AlPi) | 15 | 400 | 75 | 35 |
Data compiled from publicly available material datasheets and research articles.[2][5][6]
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials.
Table 3: Thermogravimetric Analysis (TGA) Data (in Nitrogen Atmosphere)
| Polymer Matrix | Flame Retardant System | Loading (%) | Onset of Decomposition (Td5%) (°C) | Temperature at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) |
| Polypropylene (PP) | None | 0 | 380 | 420 | <1 |
| DecaBDE/Sb₂O₃ | 20 | 350 | 400 | 5 | |
| Ammonium Polyphosphate (APP) | 25 | 320 | 380, 450 (two stages) | 25 | |
| Low-Density Polyethylene (LDPE) | None | 0 | 419-448 | - | - |
| Halogen-Free (Triazine derivative/APP) | 35 | 330-422 | Increased | 10-14 |
Data compiled from publicly available material datasheets and research articles.[7][8]
Mechanical Properties
The addition of flame retardants can impact the mechanical properties of the base polymer.
Table 4: Mechanical Properties Data
| Polymer Matrix | Flame Retardant System | Loading (%) | Tensile Strength (MPa) | Notched Izod Impact Strength (J/m) |
| Polypropylene (PP) | None | 0 | 35 | 40 |
| Decabromodiphenyl ether (DBDPE)/Sb₂O₃ | 20 | 28 | 30 | |
| Intumescent (PNP1D) | 25 | 30 | 35 | |
| EVA | None | 0 | - | - |
| Magnesium Hydroxide (MH) | 60 | 11.4 | - |
Data compiled from publicly available material datasheets and research articles.[4][9][10][11]
Environmental & Health Impacts
Brominated Flame Retardants (BFRs):
-
Persistence and Bioaccumulation: Many BFRs are persistent organic pollutants (POPs) that can accumulate in the environment and the food chain.[12]
-
Toxicity: Concerns exist about their potential for endocrine disruption, immunotoxicity, and neurotoxicity.[13][14]
-
Combustion Byproducts: During combustion, BFRs can form toxic dioxins and furans.[12]
Halogen-Free Flame Retardants (HFFRs):
-
Reduced Environmental Impact: HFFRs are generally less persistent and have a lower potential for bioaccumulation.[12]
-
Lower Toxicity: They are considered to have a more favorable toxicological profile.
-
Smoke and Toxicity: HFFR systems, particularly those that promote char formation, can lead to reduced smoke and toxic gas production during a fire.[1]
Experimental Protocols
UL 94 Vertical Burning Test
This test evaluates the self-extinguishing properties of a material.[12][15] A vertically mounted specimen is subjected to a flame for 10 seconds.[12] The duration of flaming and glowing after the flame is removed is recorded.[15] The flame is then reapplied for another 10 seconds, and the burning characteristics are again recorded.[12] Materials are classified as V-0, V-1, or V-2 based on the burning time, dripping of flaming particles, and whether the specimen burns up to the holding clamp.[12]
Limiting Oxygen Index (LOI) - ASTM D2863
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material.[16][17] A small specimen is placed in a vertical glass column, and a mixture of oxygen and nitrogen is flowed upwards through the column.[16] The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just extinguished.[16] A higher LOI value indicates better flame retardancy.[16]
Cone Calorimeter - ISO 5660
This test measures various fire-related properties of a material under a controlled heat flux.[18][19][20] A 100x100 mm specimen is exposed to a conical radiant heater.[18][19] Upon ignition by a spark, the oxygen consumption in the exhaust stream is measured to calculate the heat release rate (HRR).[18][20] Other parameters measured include time to ignition, mass loss rate, and smoke production.[18][19]
Thermogravimetric Analysis (TGA) - ASTM E1131
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21][22][23] A small sample is heated at a constant rate, and its weight is continuously monitored.[21][22] The resulting data provides information on the thermal stability of the material, including the onset of decomposition and the formation of char.[7][23]
Conclusion
The choice between brominated and halogen-free flame retardants involves a trade-off between fire safety performance, cost, and environmental and health impacts. While BFRs have historically offered high efficiency, the development of advanced HFFR systems has led to comparable fire safety performance with a significantly improved environmental and toxicological profile. As regulations become more stringent and the demand for sustainable materials grows, HFFRs are poised to become the preferred choice in a wide range of applications. This guide provides a foundational understanding to aid in the selection of the most appropriate flame retardant technology for specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. additivebz.com [additivebz.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Flame Retardant Properties and Mechanical Properties of Polypropylene with Halogen and Halogen-Free Flame Retardant Sys… [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 13. researchgate.net [researchgate.net]
- 14. store.astm.org [store.astm.org]
- 15. boedeker.com [boedeker.com]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. eurolab.net [eurolab.net]
- 18. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 19. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. infinitalab.com [infinitalab.com]
- 22. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 23. cmclaboratories.com [cmclaboratories.com]
assessing the environmental impact of 3,3',5,5'-Tetrabromo-1,1'-biphenyl relative to other BFRs
A Comparative Guide to the Environmental Impact of 3,3',5,5'-Tetrabromo-1,1'-biphenyl and Other Brominated Flame Retardants
This guide provides a comparative environmental impact assessment of this compound (PBB-77), a congener of polybrominated biphenyls (PBBs), relative to other prominent brominated flame retardants (BFRs). The comparison focuses on key environmental indicators: persistence, bioaccumulation, and toxicity. This document is intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction to Brominated Flame Retardants
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer and industrial products, including electronics, furniture, and textiles, to reduce their flammability[1]. While effective in fire prevention, many BFRs are persistent, bioaccumulative, and toxic (PBT) substances, raising significant environmental and health concerns[2][3]. Due to these concerns, several legacy BFRs, such as certain polybrominated diphenyl ether (PBDE) formulations and hexabromocyclododecane (HBCD), have been restricted or banned in many regions[4][5]. This has led to the use of "novel" BFRs, which also require thorough environmental assessment[4][5].
This guide focuses on PBB-77 and compares its environmental properties to three other major BFRs:
-
Polybrominated Diphenyl Ethers (PBDEs): Represented by BDE-47, a major congener found in the commercial penta-BDE mixture. PBDEs are known for their persistence and neurodevelopmental toxicity[6][7][8].
-
Tetrabromobisphenol A (TBBPA): One of the most widely used BFRs, utilized both as a reactive and additive flame retardant[9][10]. It is generally considered to have lower bioaccumulation potential than other BFRs[10].
-
Hexabromocyclododecane (HBCD): A high-production-volume BFR primarily used in polystyrene foam insulation. HBCD is recognized as a persistent organic pollutant (POP) due to its persistence, bioaccumulation, and toxicity[11][12].
Data Presentation: Comparative Environmental Impact
The following tables summarize the available quantitative data for the selected BFRs. It is important to note that specific experimental data for this compound (PBB-77) is limited. Therefore, data for the broader class of PBBs or closely related congeners are used where specific data for PBB-77 is unavailable, and this is duly noted.
Table 1: Comparison of Environmental Persistence
| Compound | Half-life in Soil | Half-life in Sediment | Half-life in Water | Notes |
| PBB-77 | Very long (No significant degradation after 1 year for PBB mixtures) | Expected to be very persistent | - | PBBs are known to be extremely persistent in the environment. |
| BDE-47 | Long (Estimated up to several years) | Long | - | Lower brominated PBDEs are more persistent than higher brominated ones. |
| TBBPA | 14.7 - 20.8 days | - | Low persistence | TBBPA is generally less persistent than other BFRs. |
| HBCD | 11 - 101 days (aerobic) | 1.5 - 66 days (anaerobic) | High | Persistence varies depending on the isomer and environmental conditions. |
Table 2: Comparison of Bioaccumulation Potential
| Compound | Bioconcentration Factor (BCF) in Fish (L/kg) | Log Kow | Notes |
| PBB-77 | High (PBBs are known to be highly bioaccumulative) | High (Estimated >6) | PBBs accumulate in fatty tissues. |
| BDE-47 | 1,300,000 (in mussels) | 6.81 | BDE-47 is highly bioaccumulative. |
| TBBPA | 9.56 - 22.64 | 4.5 | TBBPA has a low potential for bioaccumulation. |
| HBCD | 18,100 - 19,200 | 5.6 | HBCD is highly bioaccumulative. |
Table 3: Comparison of Acute Oral Toxicity
| Compound | LD50 (Rat, oral) | Acute Toxicity Classification | Notes |
| PBB-77 | No specific data; PBB mixtures show variable toxicity. | Varies | Toxicity depends on the specific congener and mixture. |
| BDE-47 | > 2000 mg/kg (for Penta-BDE mixture) | Low | Neurodevelopmental effects are a key concern. |
| TBBPA | > 5000 mg/kg | Very Low | TBBPA has low acute toxicity. |
| HBCD | > 5000 mg/kg | Very Low | Developmental and neurological effects are of concern. |
Experimental Protocols
The data presented in the tables above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.
Persistence Assessment: OECD Guideline 307 - Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate of biotic and abiotic degradation of chemicals in soil under both aerobic and anaerobic conditions.
-
Principle: A radiolabelled (commonly ¹⁴C) test substance is applied to soil samples. The soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days.
-
Aerobic Testing: Soil is incubated in flasks that allow for the continuous supply of air. Volatile degradation products, including ¹⁴CO₂, are trapped in appropriate solutions.
-
Anaerobic Testing: After a pre-incubation period to establish anaerobic conditions (often by flooding the soil and purging with an inert gas like nitrogen), the test substance is added.
-
Analysis: At various time points, soil samples are extracted and analyzed (e.g., by HPLC with radiometric detection) to quantify the parent compound and major transformation products. The amount of ¹⁴CO₂ and other volatile compounds is also measured.
-
Endpoint: The rate of degradation is used to calculate the half-life (DT50) of the substance in soil.
Bioaccumulation Assessment: OECD Guideline 305 - Bioconcentration: Flow-through Fish Test
This test determines the bioconcentration factor (BCF) of a chemical in fish, which is a measure of its potential to accumulate in aquatic organisms from the surrounding water.
-
Principle: The test consists of two phases: an uptake phase and a depuration phase.
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the rate of elimination of the substance.
-
Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.
Acute Toxicity Assessment: OECD Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration. It is designed to minimize the number of animals used.
-
Principle: Animals (typically rats) are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Procedure: A starting dose, which is the best estimate of the LD50, is administered to the first animal. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 value is calculated from the results using a maximum likelihood method. This provides a statistically robust estimate of the dose that is lethal to 50% of the test population.
Mandatory Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic hydrocarbons, including certain PBB and PBDE congeners, can exert toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. PBB-77 is known to be an activator of this pathway. The following diagram illustrates the canonical AhR signaling cascade.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by BFRs.
Conclusion
The environmental impact of BFRs is a complex issue that requires careful consideration of their persistence, bioaccumulation potential, and toxicity.
-
PBB-77 and PBBs in general are highly persistent and bioaccumulative, similar to the more well-studied PBDEs. Their toxicity is a significant concern, with evidence suggesting endocrine disruption and other adverse health effects.
-
BDE-47 , as a representative of lower-brominated PBDEs, demonstrates high persistence and bioaccumulation, along with known neurodevelopmental toxicity.
-
TBBPA generally exhibits lower persistence and bioaccumulation potential compared to other BFRs discussed here. However, its widespread use necessitates continued monitoring of its environmental levels and potential long-term effects.
-
HBCD is a recognized persistent organic pollutant with high bioaccumulation and toxicity, leading to global restrictions on its use.
This comparative guide highlights the significant environmental risks associated with PBB-77 and other legacy BFRs. The data underscores the importance of continued research into the environmental fate and effects of these compounds and their alternatives to inform effective risk management strategies and protect environmental and human health.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Embryotoxic effects of polybrominated biphenyls (PBB) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. scilit.com [scilit.com]
- 10. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 3,3',5,5'-Tetrabromo-1,1'-biphenyl quantification
An objective comparison of analytical performance is crucial for ensuring data reliability and consistency across different laboratories, especially for persistent environmental contaminants like 3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80). This guide provides a framework for an inter-laboratory comparison for PBB-80 quantification, presenting representative data and detailed experimental protocols.
While specific public data from a dedicated round-robin study on PBB-80 was not identified, this guide is constructed based on the established principles of proficiency testing and the use of Standard Reference Materials (SRMs) to validate analytical accuracy.[1][2][3] The data herein is illustrative of typical outcomes from such a study, designed to guide researchers in evaluating and comparing analytical methodologies.
Inter-laboratory Comparison Data
An inter-laboratory comparison, or proficiency test, involves a coordinating laboratory distributing homogeneous and stable test samples to multiple participating laboratories.[4][5] The performance of each laboratory is then statistically compared against an assigned value. A common metric used for this evaluation is the z-score, which measures the deviation of an individual result from the consensus value.[3]
The following table presents illustrative quantitative results from a hypothetical inter-laboratory study on PBB-80 in a certified sediment reference material.
Table 1: Illustrative Results of Inter-laboratory PBB-80 Quantification in Sediment SRM
| Laboratory ID | Analytical Method | Reported Mean (ng/g) | Standard Deviation (ng/g) | Assigned Value (ng/g) | Z-Score |
| Lab 01 | GC-ECD | 45.2 | 3.1 | 50.0 | -1.1 |
| Lab 02 | GC-MS (Quadrupole) | 51.5 | 2.5 | 50.0 | 0.3 |
| Lab 03 | GC-MS/MS | 49.8 | 1.9 | 50.0 | -0.0 |
| Lab 04 | GC-HRMS | 50.9 | 1.1 | 50.0 | 0.2 |
| Lab 05 | LC-MS/MS | 58.1 | 4.5 | 50.0 | 1.8 |
| Lab 06 | GC-ECD | 62.5 | 5.2 | 50.0 | 2.8 |
| Lab 07 | GC-MS (Quadrupole) | 48.7 | 2.8 | 50.0 | -0.3 |
| Lab 08 | GC-HRMS | 49.1 | 1.5 | 50.0 | -0.2 |
Note: Data are hypothetical. The assigned value is based on the certified value of a Standard Reference Material (SRM). Z-scores are calculated as: (Lab Mean - Assigned Value) / Target Standard Deviation. A common target standard deviation for such studies is 4.5. A |z-score| ≤ 2 is generally considered satisfactory.
Experimental Protocols
Detailed and standardized methodologies are critical for reducing inter-laboratory variability. The following protocols outline a typical workflow for the quantification of PBB-80 in sediment samples.
1. Sample Preparation and Extraction
-
Homogenization: Prior to subsampling, the contents of the sample bottle should be thoroughly mixed to minimize effects from any intrinsic heterogeneity.[6]
-
Drying: Samples are typically analyzed on a dry-mass basis. A subsample is dried to a constant weight, for example, in a desiccator over a drying agent or by freeze-drying to determine the moisture content.[6][7]
-
Extraction: A known mass (e.g., 5-10 g) of the homogenized sediment is mixed with a surrogate standard and extracted. Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a non-polar solvent like hexane or a hexane/acetone mixture are common techniques.
2. Extract Cleanup
-
Sulfur Removal: For sediment samples, elemental sulfur can interfere with chromatographic analysis. This is often removed by passing the extract through activated copper granules.
-
Multi-layer Silica Gel Chromatography: A multi-layer silica gel column is frequently used for cleanup to remove interfering organic compounds. The column may contain layers of activated and deactivated silica, as well as alumina. The PBB-80 fraction is eluted with a non-polar solvent.
-
Florisil Cartridge Purification: Solid-phase extraction (SPE) using a Florisil cartridge can also be employed for purification.[8]
3. Instrumental Analysis
-
Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate PBB-80 from other congeners and matrix components.
-
Detection:
-
Electron Capture Detector (ECD): A sensitive detector for halogenated compounds, but less selective than mass spectrometry.
-
Mass Spectrometry (MS): Provides higher selectivity and confirmation of the analyte's identity. Low-resolution quadrupole MS is common, while high-resolution MS (HRMS) offers the best selectivity and sensitivity. Tandem MS (MS/MS) can also be used to reduce matrix interference.[9]
-
-
Quantification: Quantification is typically performed using an internal standard method. A calibration curve is generated using a series of standards containing known concentrations of PBB-80.
Methodology and Workflow Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory study and a typical analytical workflow.
Caption: Logical workflow of an inter-laboratory comparison study.
Caption: General experimental workflow for PBB-80 analysis in sediment.
References
- 1. Measurements and Standards for Contaminants in Environmental Samples | NIST [nist.gov]
- 2. pe100plus.com [pe100plus.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tetrabromobisphenol-A/S and their main derivatives in water samples by high performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reference Standards for the Analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of commercially available reference standards for the analysis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (also known as PBB congener 155). The selection of a high-quality, well-characterized reference standard is critical for achieving accurate and reproducible analytical results in research, environmental monitoring, and quality control settings. This document provides supporting data from Certificates of Analysis (CoAs) and relevant analytical methodologies to aid in the selection of the most suitable reference material.
Comparison of Commercial Reference Standards
The quality and certification of a reference standard are paramount for its intended use. The following table summarizes the specifications of this compound reference standards from prominent suppliers. Certified Reference Materials (CRMs) manufactured under ISO 17034 and analyzed in ISO/IEC 17025 accredited laboratories provide the highest level of accuracy and traceability.
| Supplier | Product Number | Format | Purity/Concentration | Uncertainty | Accreditation |
| AccuStandard | B-080S | 35 µg/mL in Isooctane | Certified | Yes | ISO 17034, ISO/IEC 17025[1] |
| LGC Standards | PBB No. 155 | Neat Solid | High Purity | Yes | ISO 17034, ISO/IEC 17025[2][3] |
| Sigma-Aldrich | 3355TB | Neat Solid | Analytical Standard | - | - |
Note: The information presented is based on publicly available data and is subject to change. Users should always consult the latest Certificate of Analysis from the supplier for lot-specific details.
Experimental Protocols for Analysis
The accurate quantification of this compound typically involves chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like polybrominated biphenyls (PBBs).
1. Sample Preparation (General procedure for solid matrices):
-
Extraction: Weigh 1-10 g of the homogenized sample. Spike with a suitable internal standard (e.g., ¹³C₁₂-labeled this compound). Perform extraction using a technique such as Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractives. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Final Preparation: The cleaned extract is concentrated to a final volume and the solvent is exchanged to a non-polar solvent like isooctane for GC-MS analysis.
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 100 °C, ramp to 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 3,3',5,5'-tetrabromobiphenyl would be monitored.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex matrices.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extraction can be performed using methods like pressurized liquid extraction (PLE) or ultrasonic extraction with appropriate solvents.
-
Cleanup: SPE is a common cleanup technique. The choice of sorbent depends on the matrix and potential interferences.
-
Final Preparation: The final extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water).
2. Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium formate.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is often preferred for brominated compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the analysis of this compound using GC-MS and LC-MS/MS.
Caption: A typical workflow for GC-MS analysis of this compound.
Caption: A typical workflow for LC-MS/MS analysis of this compound.
References
A Comparative Guide to the Toxic Equivalency of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxic equivalency factor (TEF) for 3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-77), a member of the polybrominated biphenyl (PBB) class of compounds. Due to a lack of a specifically assigned TEF for PBB-77 by the World Health Organization (WHO), this guide leverages the established TEF for its chlorinated analogue, 3,3',4,4'-tetrachlorobiphenyl (PCB-77), and discusses its toxicological profile in the context of other dioxin-like compounds. The toxicity of these compounds is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.
Quantitative Data Summary
The toxic potency of individual dioxin-like compounds is expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. The TEF for other compounds is a measure of their relative potency to induce dioxin-like effects.
| Compound | Common Name | WHO TEF Value | Data Source |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | 1 | Reference Compound |
| This compound | PBB-77 | Not Established | - |
| 3,3',4,4'-Tetrachlorobiphenyl | PCB-77 | 0.0001 | WHO 2005 |
| 3,3',4,4',5-Pentachlorobiphenyl | PCB-126 | 0.1 | WHO 2005 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl | PCB-169 | 0.03 | WHO 2005 |
Note: In the absence of a specific TEF for PBB-77, the TEF for its chlorinated structural analogue, PCB-77, is often used as a surrogate for risk assessment purposes. It is important to note that in vitro studies have suggested that some brominated biphenyls can exhibit equal or even greater potency in activating the AhR compared to their chlorinated counterparts. However, comprehensive in vivo data for many PBB congeners, including PBB-77, is still limited.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of PBB-77 and other dioxin-like compounds is initiated by their binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The following diagram illustrates the canonical AhR signaling pathway.
Benchmarking the Flame Retardant Efficacy of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in Diverse Polymer Systems
A Comparative Guide for Researchers and Material Scientists
3,3',5,5'-Tetrabromo-1,1'-biphenyl (TBBP) is a brominated flame retardant (BFR) utilized to enhance the fire safety of various polymeric materials. This guide provides a comparative analysis of its efficacy in different polymer matrices, presenting available experimental data to aid researchers, scientists, and professionals in material development. While comprehensive comparative studies directly benchmarking TBBP across a wide range of polymers are limited in publicly available literature, this guide compiles and presents the existing data and provides context with commonly used alternative flame retardants.
Mechanism of Action
Brominated flame retardants like TBBP primarily function in the gas phase of a fire. Upon heating, the C-Br bonds in the TBBP molecule break, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the flame, effectively "poisoning" the fire and slowing its propagation. This gas-phase mechanism is a hallmark of many halogenated flame retardants.
Efficacy Across Polymer Systems: A Data-Driven Comparison
The effectiveness of a flame retardant is highly dependent on the polymer matrix in which it is incorporated. Key metrics for evaluating flame retardant efficacy include the Limiting Oxygen Index (LOI), UL 94 vertical burn test ratings, and data from cone calorimetry, such as the peak Heat Release Rate (pHRR).
Due to a lack of comprehensive studies directly comparing this compound across different polymers, this guide presents a summary of typical performance data for brominated flame retardants in key polymer systems. It is important to note that the performance of TBBP would be expected to be in a similar range to other brominated flame retardants with comparable bromine content when used in similar loadings. For context, data on common alternative flame retardants are also included.
High-Impact Polystyrene (HIPS)
HIPS is a widely used thermoplastic that is inherently flammable. Brominated flame retardants are commonly used to meet fire safety standards.
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating (Thickness) | Peak Heat Release Rate (kW/m²) | Reference |
| Decabromodiphenyl ether (Br10-DPE) + Sb2O3 | HIPS | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Decabromodibenzyl (Br10-DB) + Sb2O3 | HIPS | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Unspecified Brominated FR | HIPS | Not Specified | Not Specified | V-0, V-1, V-2 | Not Specified | [2] |
Note: Specific quantitative data for this compound in HIPS was not available in the searched literature. The data presented is for other commonly used brominated flame retardants in HIPS to provide a comparative context.
Polypropylene (PP)
Polypropylene is another highly flammable commodity polymer that often requires the addition of flame retardants for use in various applications.
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (kW/m²) | Reference |
| Halogenated FR | PP | Not Specified | >21 (fire retardant) | V-0, V-1, or V-2 | Not Specified | [3] |
| Halogen-free FR | PP | Not Specified | >21 (fire retardant) | V-0, V-1, or V-2 | Not Specified | [3] |
Note: Specific quantitative data for this compound in polypropylene was not available in the searched literature. General performance expectations for halogenated flame retardants in PP are provided.
Polyethylene (PE)
Similar to polypropylene, polyethylene is a flammable polyolefin that requires flame retardants for many applications.
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (kW/m²) | Reference |
| Unspecified Brominated FRs | PE | Not Specified | >21 (fire retardant) | V-0 (achievable) | Not Specified | [4] |
Note: Specific quantitative data for this compound in polyethylene was not available in the searched literature. The data reflects the general efficacy of brominated flame retardants in achieving fire retardancy in PE.
Epoxy Resins
Epoxy resins are thermosetting polymers used in a wide range of applications, from electronics to composites. Their inherent flammability often necessitates the use of flame retardants.
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (kW/m²) | Reference |
| Tetrabromobisphenol A (TBBPA) based | Epoxy | ~18-21 (Bromine %) | >25 | V-0 (achievable) | Reduced vs. neat resin | [5] |
| Phosphorus-based FR | Epoxy | Not Specified | 25-41 | V-0 (achievable) | Significantly Reduced | [6] |
Note: While this compound can be used in epoxy resins, specific performance data was not found. The data for TBBPA, a very common brominated flame retardant for epoxy, is provided for comparison.
Experimental Protocols
The following are standardized methodologies for the key flammability tests cited in this guide.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[7][8][9][10]
Procedure:
-
A vertically oriented specimen is placed inside a transparent glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is found.
-
The LOI is expressed as the volume percentage of oxygen.
UL 94 Vertical Burning Test
Standard: UL 94
Principle: This test assesses the self-extinguishing characteristics of a plastic material after exposure to a small flame.[11][12][13]
Procedure:
-
A rectangular test specimen is held vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.
-
Observations of dripping particles and their ability to ignite a cotton swatch placed below the specimen are also recorded.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior. V-0 is the highest rating, indicating the most flame-retardant performance.
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Principle: The cone calorimeter is a bench-scale instrument that measures the heat release rate and other combustion properties of materials under a controlled radiant heat flux.
Procedure:
-
A horizontal specimen is exposed to a specific level of radiant heat from a conical heater.
-
An igniter is used to ignite the gases evolved from the material's surface.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption, which states that for most combustibles, a constant amount of heat is released per unit mass of oxygen consumed.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also measured.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of action for brominated flame retardants like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polypropylene Flame Retardant (PPFR) Manufacturers & Suppliers in Mumbai, India [a1impex.com]
- 4. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 8. specialchem.com [specialchem.com]
- 9. publications.iafss.org [publications.iafss.org]
- 10. qualitest.ae [qualitest.ae]
- 11. specialchem.com [specialchem.com]
- 12. boedeker.com [boedeker.com]
- 13. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
Safety Operating Guide
Safe Disposal Protocol for 3,3',5,5'-Tetrabromo-1,1'-biphenyl
This document provides comprehensive guidance on the proper disposal procedures for 3,3',5,5'-Tetrabromo-1,1'-biphenyl, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and professionals in drug development.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its hazard profile and handling requirements.
| Property | Value | Reference |
| CAS Number | 16400-50-3 | [1][2] |
| Molecular Formula | C₁₂H₆Br₄ | [2] |
| Molecular Weight | 469.79 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 185-190 °C | [1] |
| GHS Hazard Statements | H318: Causes serious eye damage.[1][2] | [1][2] |
| Storage Class | 13 - Non Combustible Solids | [1] |
Disposal and Decontamination Procedures
The proper disposal of this compound is crucial due to its hazardous properties. The following sections outline the necessary steps for waste handling and decontamination.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]
-
Body Protection: A lab coat or other protective clothing.[3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
Do not mix with other waste streams.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, it should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.
-
Do not pour this chemical or its solutions down the drain.[4]
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any solvents present.
-
Storage and Disposal
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Keep containers tightly closed.[3]
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3][5]
Experimental Protocol: Decontamination of a Small Spill
This protocol details the steps for cleaning a small spill of solid this compound.
Materials:
-
Appropriate PPE (see above)
-
Forceps
-
Two plastic bags for hazardous waste
-
Absorbent pads
-
Decontamination solution (e.g., a suitable laboratory detergent)
-
Paper towels
-
Hazardous waste labels
Procedure:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Don PPE: Put on your safety goggles, gloves, and lab coat.[2][3]
-
Contain the Spill: Carefully place absorbent pads around the perimeter of the spill to prevent it from spreading.
-
Collect the Solid: Use forceps to gently pick up any larger pieces of the solid and place them in the first hazardous waste bag. Carefully sweep the remaining powder onto a piece of weighing paper and add it to the bag.
-
Decontaminate the Surface:
-
Wet paper towels with the decontamination solution and wipe the spill area, starting from the outside and working your way in.
-
Place the used paper towels in the second hazardous waste bag.
-
Wipe the area again with clean, wet paper towels.
-
Finally, wipe the area with dry paper towels. Place all used towels in the waste bag.
-
-
Dispose of Waste: Seal both hazardous waste bags, label them appropriately, and dispose of them according to your institution's procedures for solid chemical waste.
-
Clean PPE: Remove your PPE carefully, avoiding contamination. Dispose of gloves in the hazardous waste. Wash your hands thoroughly with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Operations: A Guide to Handling 3,3',5,5'-Tetrabromo-1,1'-biphenyl
Essential guidance for the safe handling, use, and disposal of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is critical for protecting researchers and the environment. This document provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and logistical efficiency.
Immediate Safety and Hazard Information
This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
The precautionary statements highlight the necessity of appropriate personal protective equipment (PPE) and safe handling practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Air-purifying respirator with combination organic vapor/particulate filter (P95 or P100) | Given that the substance is a powder, protection against inhalation of airborne particles is crucial. An organic vapor cartridge is recommended due to the chemical nature of the compound. |
| Eyes | Chemical safety goggles and a face shield | Provides robust protection against splashes, dust, and projectiles, addressing the risk of serious eye damage. |
| Hands | Chemical-resistant gloves (Nitrile or Viton recommended) | While specific permeation data for this compound is limited, nitrile and Viton gloves generally offer good resistance to a wide range of chemicals. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Chemical-resistant laboratory coat or gown | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the process from receiving the chemical to its final disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label clearly identifies the contents as this compound and that hazard pictograms are present.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
Storage
-
Store the chemical in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Segregate from incompatible materials as outlined in the SDS.
Handling and Use
-
All handling of the solid powder must be conducted in a certified chemical fume hood to control dust and vapors.
-
Before handling, ensure all required PPE is correctly worn.
-
Use the smallest practical quantity for the experiment.
-
Employ wet methods for cleaning work surfaces to avoid generating dust.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal. Ventilate the area of the spill. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous waste to protect the environment.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not dispose of down the drain or in regular trash. |
| Contaminated PPE | All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical should be collected in a designated, labeled hazardous waste container. |
| Contaminated Labware and Materials | Any labware or materials (e.g., filter paper, weigh boats) that are contaminated should be collected and disposed of as hazardous waste. |
Incineration at a licensed facility is a common and preferred disposal method for brominated organic compounds.[4] Alternatively, disposal in a Class A1 landfill may be an option, depending on local regulations.[5]
Experimental Workflow Diagram
The following diagram illustrates the key stages for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
